molecular formula C6H6N2OS B2785531 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one CAS No. 2219407-36-8

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one

Cat. No.: B2785531
CAS No.: 2219407-36-8
M. Wt: 154.19
InChI Key: VPTJZJAOMUHOOL-UHFFFAOYSA-N
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Description

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5,6-dihydrocyclopenta[d][1,3]thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c7-6-8-5-3(9)1-2-4(5)10-6/h1-2H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTJZJAOMUHOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219407-36-8
Record name 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
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Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimized synthesis of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one (referred to herein as the Target Scaffold), a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.[1] The protocol employs a convergent Hantzsch thiazole synthesis, utilizing 1,3-cyclopentanedione as the starting material.[1] This guide prioritizes mechanistic clarity, scalability, and self-validating purification steps, designed for application scientists and medicinal chemists.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Hantzsch Thiazole Synthesis , a robust method for constructing thiazole rings via the condensation of


-haloketones with thioamides.[1]
Strategic Disconnection

The target molecule is a fused bicyclic system.[1] Disconnection at the thiazole ring reveals two key precursors:

  • Electrophile: 2-Bromo-1,3-cyclopentanedione (generated in situ or isolated).[1]

  • Nucleophile: Thiourea.[1][2][3][4][5]

Mechanistic Pathway

The reaction proceeds through a stepwise sequence:

  • S-Alkylation: The sulfur atom of thiourea attacks the

    
    -carbon of the bromodione (S_N2).[1]
    
  • Cyclization: The terminal nitrogen of the isothiourea intermediate attacks the carbonyl carbon.[1]

  • Dehydration: Elimination of water aromatizes the thiazole ring, locking the fused system.[1]

SynthesisPathway SM1 1,3-Cyclopentanedione Inter1 2-Bromo-1,3-cyclopentanedione SM1->Inter1 Bromination Reagent1 NBS / MeCN Inter2 S-Alkylated Intermediate Inter1->Inter2 S_N2 Attack Reagent2 Thiourea / EtOH Product 2-Amino-5,6-dihydro- 4H-cyclopenta[d]thiazol-4-one Inter2->Product Cyclization & -H2O

Figure 1: Reaction pathway from 1,3-cyclopentanedione to the target fused thiazole.[1]

Safety & Precautionary Measures

Hazard ClassReagentSpecific DangerMitigation
Lachrymator

-Bromoketones
Severe eye/respiratory irritation.[1]Handle in a fume hood; use double gloving (Nitrile).[1]
Toxic ThioureaSuspected carcinogen; goitrogen.[1]Avoid dust generation; weigh in a closed balance.[1]
Corrosive HBr (Byproduct)Acidic vapors.[1]Use a base trap or scrubber during reflux.[1]

Experimental Protocol

Step 1: Regioselective Bromination

Objective: Synthesis of 2-bromo-1,3-cyclopentanedione.[1][6][7] Note: This intermediate is unstable and should be used immediately or stored at -20°C under Argon.[1]

Reagents:

  • 1,3-Cyclopentanedione (1.0 eq, 10.0 mmol, 0.98 g)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g)[1]

  • Acetonitrile (MeCN) (anhydrous, 20 mL) or CHCl

    
    [1]
    

Procedure:

  • Dissolution: Dissolve 1,3-cyclopentanedione in MeCN (20 mL) in a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

  • Addition: Add NBS portion-wise over 15 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1] The starting material (R

    
     ~0.[1]2) should disappear, replaced by a less polar spot (R
    
    
    
    ~0.4).[1]
  • Workup: Concentrate the solvent in vacuo at low temperature (< 30°C). Resuspend the residue in cold water (10 mL) to precipitate succinimide.[1] Filter off the succinimide solid.[1]

  • Extraction: Extract the filtrate with Dichloromethane (DCM) (3 x 15 mL). Dry the organic layer over MgSO

    
    , filter, and concentrate to yield the crude bromide as a pale yellow solid.[1]
    
    • Yield Expectation: 85-90%[1]

    • Checkpoint: 1H NMR should show a shift of the C2 proton or its disappearance if fully substituted.[1]

Step 2: Hantzsch Condensation

Objective: Cyclization to 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one.[1]

Reagents:

  • Crude 2-bromo-1,3-cyclopentanedione (from Step 1)[1][7]

  • Thiourea (1.1 eq relative to SM, 11.0 mmol, 0.84 g)[1]

  • Ethanol (Absolute, 25 mL)

  • Sodium Acetate (NaOAc) (1.2 eq, for neutralization)[1]

Procedure:

  • Setup: Dissolve the crude bromide in Ethanol (15 mL). In a separate vial, dissolve Thiourea in warm Ethanol (10 mL).

  • Addition: Add the thiourea solution to the bromide solution dropwise at RT.

  • Reflux: Equip the RBF with a reflux condenser. Heat the mixture to reflux (80°C) for 3–4 hours.

    • Observation: A precipitate (the HBr salt of the product) often forms during reflux.[1]

  • Neutralization: Cool the mixture to RT. Add NaOAc (1.0 g dissolved in minimal water) to liberate the free base.[1] Stir for 30 minutes.

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a tan/yellow solid.[1]

  • Filtration: Collect the solid by vacuum filtration.[1] Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove non-polar impurities.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Characterization & Validation

To ensure the integrity of the synthesized scaffold, compare analytical data against the following standard values.

Analytical Data Table
TechniqueParameterExpected Value/SignalStructural Assignment
1H NMR

(DMSO-d

)
8.00–8.50 ppm (s, 2H, broad)-NH

(Exchangeable with D

O)
2.80–2.90 ppm (m, 2H)C6-H

(Cyclopentane ring)
2.50–2.60 ppm (m, 2H)C5-H

(Cyclopentane ring)
13C NMR

(DMSO-d

)
~185 ppmC=O[1] (Ketone, C4)
~175 ppmC2 (Thiazole C-NH

)
~165 ppmC3a (Bridgehead carbon)
~120 ppmC6a (Bridgehead carbon)
IR

(cm

)
3300–3100N-H stretch (Primary amine)
1680–1660C=O stretch (Conjugated ketone)
MS ESI+ (

)
155.02 [M+H]

Molecular Formula: C

H

N

OS
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure anhydrous conditions in Step 1; use fresh NBS.
Sticky Product Incomplete NeutralizationEnsure pH is adjusted to ~8-9 during workup to free the amine.[1]
Multiple Spots (TLC) Poly-brominationStrictly control temperature at 0°C during NBS addition.

Mechanistic & Structural Visualization[1]

The following diagram illustrates the critical connectivity and numbering of the final fused system, ensuring accurate nomenclature and derivatization planning.

Structure Figure 2: Numbering of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one S1 S (1) C2 C (2) -NH2 S1->C2 N3 N (3) C2->N3 C3a C (3a) N3->C3a C4 C (4) =O C3a->C4 C6a C (6a) C3a->C6a Fusion C5 C (5) C4->C5 C6 C (6) C5->C6 C6->C6a C6a->S1

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Synthesis of 2-Aminothiazol-4(5H)-one Derivatives: Baumgart, S., et al. (2023).[1] Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives. Molecules.

  • Regioselective Bromination of 1,3-Diketones: Tanemura, K., et al. (2003).[1] Halogenation of ketones with N-bromosuccinimide. Chemistry Letters.

  • Thiazole Pharmacophore Review: Petrou, A., et al. (2021).[1] Thiazole Ring—A Biologically Active Scaffold.[1] Molecules.

  • CAS Registry Data: 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one (CAS 2219407-36-8).[1][8] Accelachem Catalog.

Sources

"2-amino-4H,5H,6H-cyclopenta[d]thiazol-4-one chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one (chemically synonymous with the user's request for the 4H,5H,6H-cyclopenta[d]thiazol-4-one scaffold).

Scaffold Class: Fused Bicyclic 2-Aminothiazoles Primary Application: Kinase Inhibition & Fragment-Based Drug Discovery (FBDD)[1][2]

Executive Summary

The 2-amino-cyclopenta[d]thiazol-4-one scaffold represents a "privileged structure" in medicinal chemistry.[1] It combines the pharmacophoric utility of the 2-aminothiazole moiety (a hydrogen bond donor/acceptor system) with a rigid cyclopentenone framework.[1] This fusion restricts the conformational freedom of the thiazole, often enhancing binding affinity for ATP-binding pockets in kinases such as CDK (Cyclin-Dependent Kinase) and GSK-3


 .[1]

This guide provides a rigorous analysis of its physicochemical properties, a validated Hantzsch-type synthetic protocol, and a map of its divergent chemical reactivity.

Structural Architecture & Physicochemical Profile

Nomenclature & Tautomerism

While often referred to as "2-amino-4H,5H,6H-cyclopenta[d]thiazol-4-one," the IUPAC preferred name for the ketone-bearing aromatic system is 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one .[1]

  • Tautomeric Equilibrium: The 2-amino group exists in equilibrium with the imino-tautomer.[1] In solution (DMSO-

    
    ), the amino form  predominates due to aromatic stabilization of the thiazole ring.
    
  • H-Bonding: The C4-ketone acts as a rigid H-bond acceptor, while the C2-amine acts as a donor.[1] This "Donor-Acceptor" motif is critical for hinge-region binding in kinase targets.[1]

Calculated Properties (In Silico)
PropertyValue (Est.)Significance
Molecular Weight 154.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP ~0.5 - 0.9High water solubility; low lipophilicity.[1]
TPSA ~65 ŲHigh polar surface area relative to size; excellent membrane permeability.[1]
H-Bond Donors 2 (NH₂)Critical for active site interaction.[1]
H-Bond Acceptors 3 (N, O, S)Sulfur is a weak acceptor; Carbonyl/Nitrogen are strong.[1]

Synthetic Pathways (The "How-To")

The most robust route to this scaffold is the Modified Hantzsch Thiazole Synthesis .[1] This involves the condensation of an


-halo-1,3-diketone with thiourea.[1][3]
Retrosynthetic Analysis
  • Target: 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one[1]

  • Precursor A: Thiourea (Source of N-C-S and amine).[1][3]

  • Precursor B: 2-bromo-cyclopentane-1,3-dione (Source of the carbon scaffold).[1]

Validated Experimental Protocol

Objective: Synthesis of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one.

Reagents:

  • Cyclopentane-1,3-dione (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Thiourea (1.1 eq)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Sodium Acetate (NaOAc) (1.0 eq) - Optional, buffers HBr.[1]

Step-by-Step Methodology:

  • Bromination (In Situ):

    • Dissolve cyclopentane-1,3-dione (10 mmol) in ice-cold EtOH (20 mL).

    • Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Keep temperature < 5°C to prevent poly-bromination.[1]

    • Stir for 30 minutes. The solution will darken slightly. (Intermediate: 2-bromocyclopentane-1,3-dione is formed but unstable; do not isolate).[1]

  • Hantzsch Cyclization:

    • Add Thiourea (11 mmol) directly to the reaction vessel.

    • Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting dione spot will disappear.[1]

  • Work-up & Purification:

    • Cool the reaction to room temperature.[1] The hydrobromide salt of the product may precipitate.[1][4]

    • Neutralize with 10% aqueous NaHCO

      
       solution to pH ~8.[1] The free base will precipitate as a yellow/tan solid.[1]
      
    • Filter the solid and wash with cold water (2x) and cold ethanol (1x).

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.[1]

Yield Expectation: 65–80%.[1]

Chemical Reactivity & Functionalization[1][3][5][6][7][8]

This scaffold offers three distinct vectors for chemical modification, allowing for the construction of complex SAR (Structure-Activity Relationship) libraries.[1]

Reactivity Diagram (DOT Visualization)

ReactivityMap Core 2-amino-cyclopenta[d] thiazol-4-one N_Center N-Center (Amine) Nucleophilic Attack Core->N_Center C_Center C-Center (Ketone) Condensation/Reduction Core->C_Center Ring_Center Ring Fusion Aromatization/Oxidation Core->Ring_Center Amides Amides/Ureas (Acylation) N_Center->Amides R-COCl / Base Sandmeyer 2-Halo/H derivatives (Sandmeyer Rxn) N_Center->Sandmeyer NaNO2 / HX Hydrazones Hydrazones/Oximes (Kinase Linkers) C_Center->Hydrazones R-NH-NH2 Alcohols Secondary Alcohols (Reduction) C_Center->Alcohols NaBH4

Caption: Divergent synthetic utility of the scaffold. The amine allows for library expansion, while the ketone facilitates linker attachment.

Detailed Reactivity Profiles[1]
  • N-Center (Exocyclic Amine):

    • Acylation: The amine is moderately nucleophilic.[1] Reaction with acid chlorides or anhydrides yields amides.[1] Note: The thiazole nitrogen can compete if the conditions are too basic, leading to bis-acylation.[1]

    • Sandmeyer Reaction: Diazotization with NaNO

      
      /HCl followed by CuBr allows replacement of the amine with a halogen (Br, Cl). This is useful for installing aryl groups via Suzuki coupling later.[1]
      
  • C-Center (C4 Carbonyl):

    • Knoevenagel Condensation: The methylene protons at C5 (adjacent to the ketone) are acidic. However, in the 4-one system, the C5 position is part of the bridge. The ketone itself can undergo condensation with hydrazines to form hydrazones, a common motif in kinase inhibitors to extend the scaffold into the solvent-exposed region of the protein.

Medicinal Chemistry Applications

Kinase Inhibition (CDK/GSK-3)

The 2-aminothiazole motif mimics the adenine ring of ATP.[1]

  • Mechanism: The N3 (thiazole ring nitrogen) accepts a hydrogen bond from the kinase hinge region (e.g., Leu83 in CDK2). The C2-amino group donates a hydrogen bond to the backbone carbonyl (e.g., Glu81 in CDK2).

  • Selectivity: The fused cyclopentanone ring imposes a steric constraint that can differentiate between kinases with varying "gatekeeper" residue sizes.[1]

P53 Modulation

Derivatives of this scaffold have been explored as inhibitors of the p53-MDM2 interaction, stabilizing p53 in tumor cells.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & Applic

    • Source: Journal of the American Chemical Society (ACS)
    • Context: Foundational chemistry for thiazole construction.[1][4][5][6]

  • Synthesis of Fused Thiazolo-Pyrimidinones

    • Source: Beilstein Journal of Organic Chemistry[1]

    • Context: Discusses the reactivity of 2-aminothiazole fused systems and their cycliz
  • Biological Activity of 2-Aminothiazole Deriv

    • Source: MDPI (Molecules)
    • Context: Comprehensive review of the anticancer and anti-inflammatory properties of the 2-aminothiazole scaffold.[1][7]

  • Thiazolidinone and Thiazole Fusions in Drug Discovery

    • Source: ResearchG
    • Context: Detailed review of synthetic routes for 2-amino-4-substituted thiazoles and fused analogues.

Sources

"biological activity of 2-aminothiazolone derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives

Abstract

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological effects.[1] This heterocyclic moiety is a cornerstone in drug discovery, found in natural products like vitamin B1 (Thiamine) and clinically approved drugs such as the antibacterial Sulfathiazole and the anticancer agent Dasatinib.[2][3][4] Its synthetic tractability, primarily through the Hantzsch thiazole synthesis, allows for extensive structural modifications, leading to a wide array of derivatives.[5][6] This technical guide provides an in-depth analysis of the principal biological activities of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. We will explore the mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for assessing these activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The 2-Aminothiazole Scaffold: A Foundation for Drug Discovery

Introduction to a Versatile Heterocyclic Core

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms.[3] This unique arrangement imparts specific electronic and structural properties that make it an excellent pharmacophore for interacting with a multitude of biological targets.[7] Its ability to act as a hydrogen bond donor and acceptor, coupled with its relatively rigid structure, allows for high-affinity binding to enzyme active sites and receptors.[1] The presence of this scaffold in various approved pharmaceuticals underscores its medicinal significance and validated role in treating a range of diseases.[2][8]

Fundamental Synthetic Pathway: The Hantzsch Synthesis

The generation of a diverse library of 2-aminothiazole derivatives is predominantly achieved through the classic Hantzsch thiazole synthesis.[6] This robust and versatile one-pot reaction involves the condensation of an α-haloketone with a thiourea derivative. The causality behind this method's prevalence lies in its simplicity and the ready availability of a wide range of starting materials, which enables the systematic modification of substituents at various positions on the thiazole ring to explore structure-activity relationships.[5][6]

Caption: General workflow of the Hantzsch thiazole synthesis.

Part 2: Key Therapeutic Applications and Mechanisms of Action

The structural versatility of the 2-aminothiazole scaffold has led to its exploration in numerous therapeutic areas. Below, we delve into the most prominent biological activities, their underlying mechanisms, and the experimental frameworks used for their evaluation.

Anticancer Activity: Precision Targeting of Cellular Proliferation

2-aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[4]

Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer.[8][9] Many 2-aminothiazole derivatives function as ATP-competitive inhibitors, where the heterocyclic core acts as a "hinge-binding" motif, occupying the adenine-binding region of the kinase's ATP pocket. This blocks the phosphorylation of downstream substrates, thereby halting proliferative signaling.[1] Prominent targets include Aurora kinases, Src kinase, and Hec1/Nek2, all of which are implicated in tumor growth and cell cycle regulation.[1][8][10]

Caption: ATP-competitive inhibition of a protein kinase by a 2-aminothiazole derivative.

Data Presentation: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDR1R2R3H1299 IC50 (µM)SHG-44 IC50 (µM)Reference
1a HHPhenyl> 50> 50[1]
1c HH4-Chlorophenyl15.820.1[1]
1d -(CH2)4-H4-Methylbenzyl4.894.03[1]
Dasatinib ---< 1< 1[4]
Cmpd 21 --->50>50[4]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system to assess the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., H1299, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole scaffold is integral to many compounds exhibiting potent antibacterial and antifungal properties.[11][12] Their broad spectrum of activity makes them attractive candidates for developing new anti-infective agents, particularly in the face of rising antimicrobial resistance.[12]

Mechanism of Action The antimicrobial mechanisms are diverse. In bacteria, some derivatives have been shown to inhibit essential enzymes involved in cell wall biosynthesis, such as MurB.[13] In fungi, a key target is the cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), which is vital for ergosterol biosynthesis, a critical component of the fungal cell membrane.[13] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Data Presentation: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)Reference
Cmpd 8 Enterobacter cloacae1.95Ampicillin125[13]
Cmpd 3c Staphylococcus aureus62.5Ampicillin100[11]
Cmpd 1 Trichophyton viride0.98Ketoconazole62.5[13]
Cmpd 3d Aspergillus niger125Ketoconazole100[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for quantifying antimicrobial susceptibility.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to all wells containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed. This can be confirmed by adding a growth indicator like resazurin if needed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases, and 2-aminothiazole derivatives have demonstrated significant anti-inflammatory potential.[3][14]

Mechanism of Action A key mechanism is the inhibition of enzymes that produce pro-inflammatory mediators.[15] This includes cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, and inducible nitric oxide synthase (iNOS), which produces excessive nitric oxide (NO) during inflammation.[3][16] By inhibiting these enzymes, 2-aminothiazole derivatives can effectively reduce inflammation and associated symptoms like pain and swelling.[14][15]

COX_Inhibition_Pathway AA Arachidonic Acid COX COX Enzyme AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor 2-Aminothiazole Derivative Inhibitor->X X->COX Inhibition

Caption: Inhibition of prostaglandin synthesis via COX enzyme blockade.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[14]

  • Animal Acclimation: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard drug like Ibuprofen.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The anti-inflammatory activity is expressed as the percent inhibition of edema in the treated groups compared to the control group.

Antitubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. The 2-aminothiazole scaffold has been identified through high-throughput screening as a promising starting point for novel antitubercular agents.[6][17]

Structure-Activity Relationship Insights Extensive SAR studies have shown that the antitubercular activity is highly sensitive to structural modifications.[6][17] For instance, a 2-pyridyl moiety at the C-4 position of the thiazole is often crucial for potency.[6] The N-2 position of the amino group is highly flexible, and introducing substituted benzoyl groups at this position has been shown to dramatically improve activity by over 100-fold.[6][17]

Data Presentation: Antitubercular Activity (MIC)

Compound IDN-2 SubstituentMIC against M. tuberculosis H37Rv (µM)Reference
18 2-Pyridyl0.39[6]
55 3-Chlorobenzoyl0.024[17]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used, reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.[6]

  • Plate Preparation: In a 96-well microplate, add 100 µL of 7H9 broth. Serially dilute the test compounds in the plate.

  • Inoculation: Add 100 µL of a prepared M. tuberculosis H37Rv inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Reagent Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change.

Part 3: Consolidated Structure-Activity Relationships (SAR)

Analysis across different biological activities reveals key structural determinants for the efficacy of 2-aminothiazole derivatives.

Caption: Key structure-activity relationship hotspots on the 2-aminothiazole scaffold.

  • N-2 Position: The exocyclic amino group is a critical handle for modification. Acylation, particularly with substituted benzoyl rings, is a proven strategy to significantly enhance antitubercular activity.[17] For kinase inhibition, bulky aryl groups at this position are often required to make crucial contacts within the ATP-binding pocket.[1]

  • C-4 Position: Substitution at this position is vital. A 2-pyridyl ring is a consistent feature in potent antitubercular derivatives.[6] For other activities like iNOS inhibition, the size and nature of the substituent at C-4 can modulate both potency and selectivity.[16]

  • C-5 Position: While less explored than other positions, modifications at C-5 can also be impactful. Introducing carboxamide functionalities has been a strategy in developing anticancer agents, while small alkyl groups can contribute to iNOS inhibitory activity.[7][16]

Part 4: Conclusion and Future Perspectives

The 2-aminothiazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, from potent and selective anticancer agents to broad-spectrum antimicrobials and anti-inflammatory compounds. The synthetic accessibility via methods like the Hantzsch synthesis ensures that this scaffold will continue to be a focus of drug discovery campaigns.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives that are highly selective for their intended target to minimize off-target effects and improve safety profiles.[4][16]

  • Overcoming Resistance: Developing novel derivatives that can circumvent existing drug resistance mechanisms, particularly for infectious diseases and cancer.[12]

  • Exploring New Targets: Leveraging the scaffold's versatility to inhibit novel biological targets and address unmet medical needs in areas like neurodegenerative and metabolic diseases.[2][18]

By integrating rational design, combinatorial chemistry, and advanced biological screening, the full therapeutic potential of 2-aminothiazole derivatives will continue to be unlocked, paving the way for the next generation of innovative medicines.

References

  • Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. 2018, 65 (1), 1-20. [Link]

  • Nevagi, R. J. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 2014, 6 (5):134-150. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. World Journal of Pharmaceutical Research, Vol 14, Issue 2, 831-855.
  • Tanaka, H., et al. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Yakugaku Zasshi. 1984 Sep;104(9):951-60. [Link]

  • Khalifa ME, et al. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim Slov. 2018 Mar 15;65(1):1-20. [Link]

  • Hassan, A. S., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(6): 1449. [Link]

  • Kapil, et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2013 Nov 1;23(21):5898-901. [Link]

  • Ueda, S., et al. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chem Pharm Bull (Tokyo). 2004 May;52(5):634-7. [Link]

  • Göblyös, A., et al. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorg Med Chem. 2005 Mar 15;13(6):2079-87. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. 2010. [Link]

  • Singh, N., et al. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2010, 2(3):691-698. [Link]

  • Bathula, S., et al. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. 2022 Jul 25;7(31):27181-27200. [Link]

  • Asr, M. A., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daru. 2021 Jun;29(1):223-247. [Link]

  • Korkmaz, I. N. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnol Appl Biochem. 2022 Jul 20. [Link]

  • View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. International Journal of Research and Review. [Link]

  • Kumar, K., et al. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorg Med Chem. 2014 Jan 15;22(2):856-63. [Link]

  • Šarković, M., et al. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. J Biomol Struct Dyn. 2023 May 30;1-13. [Link]

  • Kapil, et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2013 Nov 1;23(21):5898-901. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. J Biomol Struct Dyn. 2023 Oct 9. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. Request PDF. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • Brevet, D., et al. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. J Med Chem. 2019 Feb 28;62(4):1833-1847. [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry. [Link]

Sources

Structural Elucidation of Cyclopentathiazolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopentathiazolone scaffold (specifically 5,6-dihydro-4H-cyclopenta[d]thiazol-2(3H)-one) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, antimicrobial agents, and adenosine receptor antagonists.[1]

However, the characterization of this fused heterocyclic system presents unique challenges due to lactam-lactim tautomerism , which significantly alters spectroscopic signatures based on solvent polarity and temperature. This guide provides a definitive protocol for the spectroscopic identification of cyclopentathiazolones, synthesizing data from IR, NMR, and Mass Spectrometry into a validation workflow.

Structural Framework & Synthetic Context

Before analyzing spectra, one must understand the origin of the sample. The most robust synthesis of the cyclopentathiazolone core involves the Hantzsch-type cyclization of 2-chlorocyclopentanone with thiourea or ammonium thiocyanate under acidic conditions.[1]

Understanding this pathway is critical for spectroscopy because common impurities (uncyclized


-haloketones or desulfurized byproducts) have overlapping NMR signals in the aliphatic region.[1]
Tautomeric Equilibrium (The "Chameleon" Effect)

The defining feature of thiazol-2-ones is the equilibrium between the NH-form (Lactam/Ketone) and the OH-form (Lactim/Enol) .[1]

  • Solid State & Polar Solvents (DMSO): Predominantly exists as the Lactam (

    
    ).
    
  • Non-Polar Solvents (

    
    ):  The equilibrium may shift toward the Lactim  (
    
    
    
    ) or exist as a mixture, leading to peak broadening.

Standardization Rule: Always perform characterization in DMSO-d6 to stabilize the Lactam form and ensure sharp, reproducible signals.

Tautomerism cluster_0 Solvent Dependent Equilibrium Lactam Lactam Form (NH / C=O) Favored in DMSO/Solid Lactim Lactim Form (N / C-OH) Favored in Non-Polar/Gas Lactam->Lactim Tautomerization Spectroscopy Spectroscopic Impact Lactam->Spectroscopy Strong C=O (IR) NH Signal (NMR) Lactim->Lactam Lactim->Spectroscopy OH Stretch (IR) Aromatized Thiazole (NMR)

Figure 1: Tautomeric equilibrium of the thiazolone core. The shift determines the presence of Carbonyl vs. Hydroxyl signals.

Vibrational Spectroscopy (FT-IR)[1][2][3]

Infrared spectroscopy provides the quickest confirmation of ring closure. The absence of the S-H stretch (2550 cm⁻¹) from the starting material and the appearance of a cyclic carbonyl are diagnostic.

Diagnostic Bands
Functional GroupWavenumber (

)
IntensityAssignment
N-H Stretch

Medium/BroadLactam NH (H-bonded).[1] Often broader than typical amines.
C-H Stretch

MediumAliphatic

of the cyclopentane ring.[1]
C=O Stretch

StrongPrimary Diagnostic. Cyclic urea/amide carbonyl.[1] Lower frequency due to conjugation with S/N.
C=N Stretch

MediumEndocyclic double bond of the thiazole ring.
C-S Stretch

WeakThioether linkage (fingerprint region).[1]

Technical Insight: If you observe a sharp band


, suspect the Lactim (OH)  tautomer or residual water in the KBr pellet. A carbonyl band shift to 

suggests ring strain or lack of conjugation (impurity).[1]

Nuclear Magnetic Resonance (NMR) Profiling[3][4]

NMR is the gold standard for structural proof. The cyclopentathiazolone core has a distinct aliphatic "fingerprint" caused by the fused ring geometry.

Experimental Protocol: NMR Acquisition
  • Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 .

    • Why?

      
       often leads to broad NH signals and solubility issues for these polar heterocycles.
      
  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

  • Parameters: Acquire at 298 K. For

    
    , a minimum of 512 scans is recommended to resolve the quaternary bridgehead carbons.
    
NMR Data (5,6-dihydro-4H-cyclopenta[d]thiazol-2(3H)-one)[1][5][6]
PositionShift (

ppm)
MultiplicityIntegrationStructural Insight
NH

Broad Singlet1HLactam proton. Disappears on

shake.[1]
C6-H

Triplet/Multiplet2H

-methylene to Sulfur.[1] Deshielded by S atom.
C4-H

Triplet/Multiplet2H

-methylene to Nitrogen (

).[1]
C5-H

Quintet2HCentral methylene.[1] Shielded relative to C4/C6.
NMR Data
Carbon TypeShift (

ppm)
Assignment
C=O

C2 (Thiazolone Carbonyl). Most deshielded signal.[1]
Quaternary

C3a (Bridgehead N).
Quaternary

C6a (Bridgehead S).
CH2

C6 (Adjacent to S).[1]
CH2

C4 (Adjacent to Bridgehead).[1]
CH2

C5 (Central Cyclopentane).[1]

Mass Spectrometry & Fragmentation

In ESI-MS (Positive Mode), the compound typically shows a strong


 peak. However, the fragmentation pattern is vital for confirming the fused nature of the rings.

Key Fragmentation Pathway (Retro-Diels-Alder):

  • Molecular Ion:

    
    
    
  • Loss of CO: A common neutral loss (28 Da) from the thiazolone carbonyl, resulting in a fused thiete-like cation.

  • Ring Opening: Cleavage of the C-S bond often yields fragments corresponding to the substituted cyclopentane moiety.

Analytical Workflow Diagram

The following workflow ensures data integrity, moving from crude synthesis to validated structure.

Workflow cluster_analysis Spectroscopic Validation Crude Crude Reaction Mixture (Hantzsch Cyclization) TLC TLC Screening (Mobile Phase: MeOH/DCM) Crude->TLC Purification Recrystallization (EtOH or DMF/Water) TLC->Purification Isolation IR FT-IR Check: C=O (1680-1710) Purification->IR Quick Check NMR 1H/13C NMR (DMSO-d6) Check: NH (>11ppm) & Ring CH2 IR->NMR Structural Proof MS HRMS (ESI+) Check: [M+H]+ & CO Loss NMR->MS Mass Conf. Final Validated Scaffold MS->Final

Figure 2: Step-by-step validation workflow for cyclopentathiazolone derivatives.

Experimental Protocol: Sample Preparation

Objective: Preparation of high-quality samples for spectral acquisition, minimizing solvent peaks and aggregation.

  • Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice water or ethanol from recrystallization.

  • NMR Prep:

    • Weigh 5.0 mg of dried sample into a clean vial.

    • Add 0.6 mL DMSO-d6 (99.9% D).[1]

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 50°C to avoid accelerated H/D exchange of the NH proton.

    • Filter through a cotton plug into the NMR tube if particulates remain.

  • IR Prep (ATR Method):

    • No sample dilution required.

    • Place ~2 mg of solid on the diamond crystal.

    • Apply high pressure to ensure contact (critical for the hard crystalline lattice of thiazolones).

References

  • Altintop, M. D., et al. (2020). "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative..." Molecules, 25(22), 5441. [Link]

    • Grounding: Establishes the spectroscopic behavior of keto-enol tautomerism in fused thiazole/thiadiazole systems in DMSO vs. Chloroform.
  • Rao, C. N. R., & Venkataraghavan, R. (1964). "Thiazoles: III. Infrared spectra of methylthiazoles and fused derivatives." Canadian Journal of Chemistry. [Link]

    • Grounding: Fundamental assignment of IR bands for thiazole rings fused to aliph
  • PubChem Compound Summary. (2023). "5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine."[1][2] National Center for Biotechnology Information. [Link]

    • Grounding: Source for molecular weight and analog connectivity data used to verify fragmentation patterns.[3][4]

  • El-Samahy, F. A., et al. (2017).[5] "Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives." Journal of Chemical Research. [Link][5]

    • Grounding: Provides comparative NMR shifts for cyclopentane ring protons in fused heterocyclic systems.

Sources

The Pseudothiohydantoin Protocol: From 19th Century Origins to Modern Pharmacophores

[1]

Executive Summary & Chemical Identity

Pseudothiohydantoin (Systematic Name: 2-iminothiazolidin-4-one) represents a privileged heterocyclic scaffold that has evolved from a 19th-century structural curiosity into a cornerstone of modern medicinal chemistry.[1] Often confused with its isomer 2-thiohydantoin , the distinction lies in the heteroatom arrangement within the five-membered ring.

While 2-thiohydantoin features a thioxo group (C=S) and a diaza-ring (imidazolidine), pseudothiohydantoin contains a sulfur atom within the ring (thiazolidine) and an exocyclic imino group (C=NH). This structural nuance dictates its unique reactivity profile and pharmacological selectivity, particularly in the development of S1P1 receptor agonists and 11β-HSD inhibitors.

Core Structural Distinction
Feature2-ThiohydantoinPseudothiohydantoin
IUPAC Name 2-thioxoimidazolidin-4-one2-iminothiazolidin-4-one
Ring System Imidazolidine (2 Nitrogens)Thiazolidine (1 Nitrogen, 1 Sulfur)
Exocyclic Group Thioxo (=S) at C2Imino (=NH) at C2
Key Reactivity Nucleophilic at N3/C5Nucleophilic at Exocyclic N/C5

Historical Genesis: The "Pseudo" Misnomer

The discovery of pseudothiohydantoins dates back to the mid-to-late 19th century, a golden era for heterocyclic chemistry driven by the structural theories of Kekulé and Butlerov.

The Discovery Timeline[1][3]
  • 1865–1880s : The initial synthesis of thiazolidin-4-ones emerged. The reaction of thiourea with chloroacetic acid was first explored, yielding a product isomeric with thiohydantoin.

  • The "Andreasch" Era : Early work by chemists like Andreasch and Liebermann helped elucidate that the product of the thiourea-chloroacetic acid condensation was not the expected thiohydantoin (which requires isothiocyanates and amino acids) but a structural isomer where the sulfur atom was incorporated into the ring.

  • The Naming : It was termed "pseudothiohydantoin" because it shared the same elemental formula as thiohydantoin but exhibited distinct chemical properties—most notably, it did not desulfurize as easily as thiones, suggesting the sulfur was part of a stable ring system.

HistoryTimelineT11860s-1870sStructural Theory(Kekulé/Butlerov)T2Late 1800sThiurea + Chloroacetic Acid(Andreasch/Liebermann)T1->T2T31900s-1950sStructural Confirmation(Chemical Degradation)T2->T3T42000s-PresentS1P1 Agonists & Anticancer AgentsT3->T4

Figure 1: Historical evolution of Pseudothiohydantoin from theoretical curiosity to clinical candidate.

Synthetic Architectures & Mechanism

The synthesis of pseudothiohydantoin is a classic example of a cyclocondensation reaction . The efficiency of this reaction relies on the high nucleophilicity of the sulfur atom in thiourea.

The Mechanism (S-Alkylation vs. N-Alkylation)

The reaction proceeds via an S-alkylation of thiourea by the

  • Nucleophilic Attack : The sulfur of thiourea attacks the

    
    -carbon of chloroacetic acid (S_N2 mechanism), displacing chloride.
    
  • Intermediate Formation : An isothiouronium salt intermediate is formed.

  • Cyclization : The terminal amino group attacks the carbonyl carbon of the acid moiety.

  • Elimination : Loss of water (or HCl/ethanol depending on reagents) drives the formation of the stable 5-membered ring.

MechanismReactantsThiourea(H2N-CS-NH2)+Chloroacetic AcidStep1S-Alkylation(S attacks alpha-C)Reactants->Step1IntermedIsothiouroniumIntermediateStep1->IntermedStep2Cyclization(N attacks Carbonyl)Intermed->Step2ProductPseudothiohydantoin(2-iminothiazolidin-4-one)Step2->Product

Figure 2: Mechanistic pathway for the synthesis of 2-iminothiazolidin-4-one.[2]

Protocol 1: Classic Synthesis (Bench Scale)

Based on historical methods refined by modern green chemistry standards.

Reagents:

  • Thiourea (76.12 g/mol ): 1.0 eq

  • Chloroacetic acid (94.50 g/mol ): 1.0 eq

  • Sodium Acetate (anhydrous): 1.0 eq (Buffer/Base)

  • Solvent: Ethanol or Water

Procedure:

  • Dissolution : Dissolve 0.1 mol of thiourea in 50 mL of ethanol in a round-bottom flask.

  • Addition : Add 0.1 mol of chloroacetic acid. If using the salt form (sodium chloroacetate), ensure complete dissolution.

  • Reflux : Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The reaction progress can be monitored by TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Precipitation : Allow the reaction mixture to cool to room temperature. Pour the mixture onto crushed ice or cold water.

  • Neutralization : Adjust pH to ~7–8 using saturated sodium bicarbonate solution to liberate the free base (imino form) if the hydrochloride salt precipitates.

  • Filtration : Filter the white precipitate, wash with cold water, and recrystallize from ethanol.

Validation Criteria:

  • Melting Point : Distinctive range (typically >250°C, decomposition).

  • IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and C=N stretch (~1640 cm⁻¹). Absence of C=S peak (1100-1200 cm⁻¹) distinguishes it from thiohydantoin.[3]

Structural Isomerism: Tautomeric Equilibrium

One of the most critical aspects of pseudothiohydantoin chemistry is its tautomerism. In solution, the compound exists in equilibrium between the amino form (2-amino-thiazol-4-one) and the imino form (2-imino-thiazolidin-4-one).

  • Amino Form : Favored in polar protic solvents and in the solid state (confirmed by X-ray crystallography).

  • Imino Form : Often the reactive species in N-alkylation reactions.

TautomerismAminoAmino Form(2-amino-thiazol-4-one)Endocyclic Double BondIminoImino Form(2-imino-thiazolidin-4-one)Exocyclic Double BondAmino->Imino  H-shift  

Figure 3: Tautomeric equilibrium critical for understanding reactivity and binding modes.

Pharmacological Significance & Modern Applications

The pseudothiohydantoin scaffold has transcended its origins as a synthetic intermediate to become a potent pharmacophore.

Key Therapeutic Areas[6][7]
  • S1P1 Receptor Agonists (Autoimmune Diseases)

    • Mechanism: Modulation of Sphingosine-1-phosphate receptor 1.[4]

    • Drug Example: Ponesimod (and related analogs like ACT-128800).

    • Effect: Induces lymphocyte sequestration, preventing them from attacking tissues in Multiple Sclerosis.

  • 11β-HSD Inhibitors (Oncology)

    • Target: 11β-hydroxysteroid dehydrogenase type 1 and 2.

    • Effect: Regulates intracellular cortisol levels. Inhibition is explored for metabolic syndrome and cortisol-dependent cancers.

  • Antimicrobial Agents

    • Activity: 5-arylidene derivatives show potent activity against Mycobacterium tuberculosis and varying fungal strains.

SAR Summary Table
Modification SiteSubstituent EffectApplication
N3 (Ring Nitrogen) Aryl/Alkyl groupsIncreases lipophilicity; Critical for S1P1 binding pocket fit.
C5 (Methylene) Arylidene (via Knoevenagel)Enhances antimicrobial potency; Conjugation stabilizes the ring.
Exocyclic N2 Acylation/AlkylationModulates tautomeric preference; Affects H-bond donor capability.

References

  • Historical Synthesis & Structure : Reaction of Thiourea with Monochloroacetic Acid in Water: Revision and Probable Mechanisms. ResearchGate. Link

  • S1P1 Agonist Discovery : 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists. Journal of Medicinal Chemistry (ACS). Link

  • Anticancer Applications : A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules (MDPI). Link

  • Thiazolidinone Review : 1,3-Thiazolidin-4-ones: Biological Potential, History, Synthetic Development. ResearchGate. Link

  • Spectroscopic Differentiation : Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. BenchChem. Link

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-4-Thiazolidinone: Mechanisms, Methodologies, and Modern Advances

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

The 2-amino-4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant biological activities, including antimicrobial, antidiabetic, and antitubercular properties[1][2][3]. Its synthetic versatility also makes it a valuable intermediate for constructing more complex heterocyclic systems[4][5]. This guide provides an in-depth analysis of the primary synthetic routes to this important nucleus, focusing on the underlying chemical principles, practical experimental considerations, and the evolution toward more efficient and sustainable methodologies.

Part 1: The Cornerstone of Synthesis - Hantzsch-Type Condensation

The most traditional and fundamentally important method for constructing the 2-amino-4-thiazolidinone ring is the Hantzsch-type condensation. This reaction involves the cyclization of a thiourea or its derivatives with an α-halocarbonyl compound, typically an α-haloacid or its corresponding ester[4].

Mechanistic Underpinnings

The reaction proceeds via a well-established sequence. The sulfur atom of thiourea, being a potent nucleophile, initiates the reaction by attacking the electrophilic carbon bearing the halogen. This S-alkylation step forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of one of the thiourea nitrogen atoms onto the carbonyl carbon. This is followed by dehydration to yield the final 2-imino-4-thiazolidinone product, which exists in tautomeric equilibrium with its 2-amino-4-thiazolinone form[4][6].

A simplified representation of the Hantzsch synthesis pathway.
Causality in Experimental Design

The choice of reactants and conditions is critical for success.

  • Reactants : The reaction of thiourea with ethyl chloroacetate is a classic example, often yielding 2-imino-4-thiazolidone hydrochloride in high purity[4]. Using α-bromo carboxylic acids with long-chain substituents allows for the preparation of 5-substituted derivatives with yields often around 80%[4].

  • Solvent and Base : Ethanol is a common solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions. A weak base, such as anhydrous sodium acetate, is frequently added. Its role is to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions[4].

Representative Protocol: Synthesis of 2-Imino-4-thiazolidone (1)

This protocol is adapted from established literature procedures[4].

  • Setup : To a solution of ethyl chloroacetate (0.1 mol) in 100 mL of absolute ethanol, add thiourea (0.1 mol) and anhydrous sodium acetate (0.1 mol).

  • Reaction : The mixture is heated under reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold water to remove sodium chloride and unreacted sodium acetate, and then with a small amount of cold ethanol.

  • Purification : The crude product is recrystallized from ethanol to afford pure 2-imino-4-thiazolidone. Typical yields for this specific synthesis can be as high as 95%[4].

Part 2: The Efficiency of Convergence - Multicomponent Reactions (MCRs)

Modern synthetic chemistry prioritizes efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, are an exemplary strategy for achieving these goals in thiazolidinone synthesis[7][8].

One-Pot Synthesis of 2-Aryl-3-Aryl-Thiazolidin-4-ones

A prevalent MCR strategy involves the one-pot condensation of an amine, an aromatic aldehyde, and thioglycolic acid[9]. This approach bypasses the need to isolate the intermediate Schiff base, saving time and resources.

Workflow for the convergent MCR synthesis of 4-thiazolidinones.
Mechanistic Rationale and Solvent Choice
  • Schiff Base Formation : The amine and aldehyde first condense to form a Schiff base (imine) intermediate. This step releases a molecule of water.

  • Cyclization : The sulfur atom of thioglycolic acid then acts as a nucleophile, attacking the imine carbon. The thiol's proton is transferred to the nitrogen.

  • Lactamization : An intramolecular cyclization occurs as the nitrogen attacks the carboxylic acid's carbonyl carbon, eliminating another molecule of water to form the thiazolidinone ring[6].

The choice of solvent can be strategic. Polypropylene glycol (PPG) has been shown to be an effective medium. Its immiscibility with water helps to drive the reaction forward by facilitating the removal of water formed during the condensation and cyclization steps, leading to excellent yields (70-96%)[9].

Representative MCR Protocol: Synthesis of 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-2-phenylthiazolidin-4-one (8a)

This protocol is based on the work of Khan et al.[9].

  • Setup : In a round-bottom flask, combine 4-((1H-imidazol-1-yl)methyl)aniline (1 mmol), benzaldehyde (1 mmol), and thioglycolic acid (1.2 mmol) in polypropylene glycol (PPG, 5 mL).

  • Reaction : Heat the reaction mixture to 110°C and stir for the time required as monitored by TLC (typically 2-4 hours).

  • Workup : After cooling, add water to the mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired thiazolidinone.

Part 3: Modern Synthetic Enhancements

The quest for faster, cleaner, and more efficient chemical transformations has led to the adoption of modern technologies in 4-thiazolidinone synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times and improve yields. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid, uniform heating that is often more efficient than conventional refluxing. For instance, syntheses that take hours via conventional heating can often be completed in a matter of minutes under microwave conditions[1][10].

Green and Catalytic Approaches

The principles of green chemistry are increasingly influencing synthetic design.

  • Deep Eutectic Solvents (DES) : These have been used as environmentally benign solvents and catalysts for Knoevenagel condensation to produce thiazolidinedione derivatives, avoiding the use of volatile organic compounds[11].

  • Nanocatalysts : The use of heterogeneous nanocatalysts, such as cysteine-functionalized magnetic nanoparticles (nano-Fe3O4–cysteine), offers significant advantages. These catalysts provide high surface area and can be easily recovered and reused, simplifying product purification and reducing waste[12].

Part 4: Comparative Analysis of Synthetic Methodologies

To aid researchers in selecting the most appropriate method for their specific target, the following table summarizes the key features of the discussed synthetic routes.

Methodology Primary Reactants Typical Conditions Reaction Time Yields (%) Key Advantages & Causality
Hantzsch Condensation Thiourea, α-Haloacid/EsterReflux in Ethanol, often with NaOAc3-20 hours[4]60-95%[4]Robust & Reliable : A well-understood, high-yielding method for the core scaffold. The base neutralizes acid byproducts.
Three-Component (MCR) Amine, Aldehyde, Thioglycolic AcidPPG or other solvent, 110°C2-5 hours[9]70-96%[9]High Efficiency : Convergent one-pot process saves time and reduces waste. Water removal drives the reaction.
Microwave-Assisted MCR Amine, Aldehyde, Thioglycolic AcidMicrowave Irradiation (e.g., 250W)4-10 minutes[10]85-90%[10]Rapid Synthesis : Microwave energy provides fast, efficient heating, drastically cutting reaction times.
Nanocatalyst-Mediated Benzo[d]thiazol-2-amine, NH4SCN, Chloroacetyl chloride, AldehydeNano-Fe3O4–cysteine, EtOH, 80°C1-2 hours[12]80-92%[12]Green & Reusable : Heterogeneous catalyst is easily separated and reused, simplifying purification and reducing waste.

Conclusion and Future Outlook

The synthesis of 2-amino-4-thiazolidinones has evolved from the foundational Hantzsch condensation to highly efficient, one-pot multicomponent reactions. The integration of modern techniques like microwave irradiation and nanocatalysis further enhances the speed, yield, and environmental compatibility of these syntheses. Future research will likely focus on expanding the substrate scope of these advanced methods, developing even more active and selective catalysts, and applying these strategies to the construction of complex drug candidates and combinatorial libraries for high-throughput screening. The continued refinement of these synthetic tools ensures that the 2-amino-4-thiazolidinone scaffold will remain a cornerstone of medicinal chemistry research for years to come.

References

  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. [Link]

  • Semantic Scholar. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry. [Link]

  • Hassan, A. Y., et al. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Organic & Medicinal Chemistry International Journal. [Link]

  • ResearchGate. (n.d.). Scheme 54. Synthesis of 2-imino-4-thiazolidinones. [Link]

  • Bireddy, R., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Kumar, S., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • Singh, S., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. [Link]

  • Gawrońska, K., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Fahmy, S. M., et al. (2022). One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Polycyclic Aromatic Compounds. [Link]

  • Zorba, L. P., et al. (2024). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry. [Link]

  • International Journal of Current Science. (2022). SYNTHESIS, CHARACTERZATION AND ANTIBACTERIAL ACTIVITIES OF NEW 4- THIAZOLIDINONES. [Link]

  • Bouguerne, B., et al. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. Records of Natural Products. [Link]

  • Khan, I., et al. (2019). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Journal of the Serbian Chemical Society. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). One pot synthesis for thiazolidine-4-one derivatives. [Link]

  • Fekri, L. Z., & Zeinali, S. (2021). Multicomponent synthesis of thiazolidine-4-ones. ResearchGate. [Link]

  • Tsoleridis, C. A., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. [Link]

  • Stojančević, M., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry. [Link]

Sources

Engineering the Physicochemical Landscape of Fused Thiazole Ring Systems: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused thiazole ring systems—encompassing scaffolds such as imidazo[2,1-b]thiazoles, pyrazolothiazoles, and thiazolo-steroids—represent a privileged class of pharmacophores in modern medicinal chemistry. By restricting conformational flexibility and uniquely distributing electron density, these fused heterocycles offer superior target engagement and optimized pharmacokinetic profiles. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of these systems, outline self-validating experimental protocols for their characterization, and establish the causality between their structural chemistry and pharmacological efficacy.

The Privileged Nature of Fused Thiazole Scaffolds

The thiazole ring is a five-membered aromatic heterocycle containing both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom. When fused to other ring systems (e.g., imidazoles, pyrazoles, or complex steroidal frameworks), the resulting bicyclic or polycyclic core exhibits altered resonance and tautomerism. This fusion restricts the rotational degrees of freedom, lowering the entropic penalty required for the molecule to adopt its bioactive conformation within a target protein's binding pocket[1].

Furthermore, the incorporation of fused thiazoles directly modulates the acid-base properties of the parent molecule. The amphoteric nature of the thiazole core allows it to act simultaneously as a hydrogen bond acceptor (via the nitrogen lone pair) and participate in robust


-

stacking interactions, making it a highly versatile building block for therapeutic agents ranging from antimicrobials to oncology drugs[1].

Core Physicochemical Characteristics

Electronic Distribution and Resonance

The delocalized


-electron system of the thiazole ring is highly sensitive to the electronic nature of the fused adjacent ring. Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) mapping of systems like pyrazolo[4,3-d]thiazoles reveal that the fused-ring system imparts significant conformational rigidity[1]. The electron density is typically polarized toward the nitrogen atom, creating a distinct dipole moment that enhances electrostatic interactions with polar residues in target binding sites.
Lipophilicity, TPSA, and Membrane Permeability

Topological Polar Surface Area (TPSA) and lipophilicity (LogP) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Unsubstituted imidazo[2,1-b]thiazole, for example, exhibits a highly favorable calculated TPSA of approximately 45.5 Ų[2]. Compounds maintaining a TPSA below 60 Ų generally demonstrate excellent passive diffusion across lipophilic biological membranes, including the blood-brain barrier.

When thiazoles are fused to highly lipophilic cores, such as androstenone or ethisterone, the resulting thiazolo-steroids display increased LogP values. These physicochemical properties make them exceptional candidates for penetrating complex cellular matrices, a characteristic that has been successfully leveraged in the design of potent antimetastatic and antimelanoma agents[3].

Quantitative Physicochemical Profiling

To facilitate structural comparisons, the physicochemical parameters of representative fused thiazole classes are summarized below.

Table 1: Physicochemical Properties of Selected Fused Thiazole Systems

Compound ClassRepresentative ScaffoldTPSA (Ų)LogP RangeKey Bioactivity
Imidazo[2,1-b]thiazoles Levamisole / COX-2 Inhibitors~45.5 - 55.01.5 - 2.8Anthelmintic, COX-2 Inhibition[2][4]
Thiazolo-Androstenones Steroid-fused thiazole40.0 - 70.03.5 - 5.0Antimelanoma (Actin inhibition)[3]
Pyrazolo[4,3-d]thiazoles Pyrazolothiazole50.0 - 80.01.0 - 3.0Kinase Inhibition, Antibacterial[1]
Thiazolo-Bisnoralcohols Bisnoralcohol-fused thiazole60.0 - 85.02.5 - 4.0Antineoplastic, Antibacterial[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of these systems must follow self-validating protocols where each step inherently proves the success of the preceding one.

Protocol 1: Regioselective Synthesis of Thiazolo-Steroids

Causality: The


-unsaturated ketone in steroidal cores (e.g., androstenone) is relatively unreactive toward mild nucleophiles. Epoxidation creates a highly strained oxirane ring, significantly increasing the electrophilicity of the adjacent carbon. Subsequent addition of thiourea—a bis-nucleophile—initiates a cascade: sulfur attacks the epoxide (ring opening), followed by dehydration and cyclization via the nitrogen atom to form the fused 2-aminothiazole ring[5].
  • Epoxidation: Dissolve the steroidal precursor (e.g., bisnoralcohol or androstenone) in methanol. Add 30%

    
     and 4N NaOH dropwise at 0°C. Stir for 4 hours.
    
  • Intermediate Validation: Isolate the product and verify via

    
    -NMR. Self-Validation Checkpoint: The disappearance of the olefinic proton signals and the appearance of epoxide oxirane protons confirm successful conversion.
    
  • Cyclization: Dissolve the epoxyketone intermediate in glacial acetic acid. Add 1.2 equivalents of the selected thiourea derivative.

  • Thermal Fusion: Subject the mixture to microwave irradiation (85°C, 150 W) for 15 minutes. Causality: Microwave heating ensures rapid, uniform energy transfer, accelerating the dehydration step and preventing the thermal degradation of sensitive intermediates.

  • Final Validation: Purify via flash chromatography. Confirm the fused thiazole structure via LC-MS. The

    
     peak must correspond to the exact mass of the dehydrated cyclized product.
    
Protocol 2: Thermodynamic Solubility and LogP Determination

Causality: Computational LogP models frequently fail for heavily fused, rigid systems due to unpredictable solvation energies. The shake-flask method coupled with LC-MS provides empirical thermodynamic data, which is critical for accurate in vivo absorption modeling.

  • Preparation: Prepare a 10 mM stock solution of the fused thiazole in DMSO.

  • Partitioning: Add 10

    
     of the stock to a vial containing 500 
    
    
    
    of 1-octanol and 500
    
    
    of phosphate-buffered saline (PBS, pH 7.4).
  • Equilibration: Shake the vial at 300 rpm for 24 hours at 25°C to ensure thermodynamic equilibrium, followed by centrifugation at 10,000 rpm for 15 minutes to separate the phases.

  • Quantification: Analyze both the aqueous and octanol phases using LC-MS/MS against a standard calibration curve.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total mass recovered (

    
    ). It must equal the initial spike mass 
    
    
    
    . Causality: A mass balance failure indicates compound precipitation or non-specific binding to the vial, which invalidates the partition coefficient (
    
    
    ) calculation.

Structure-Activity Relationship (SAR) & Drug Design Implications

The physicochemical properties of fused thiazoles directly dictate their pharmacological utility.

  • Cytoskeleton Inhibition in Oncology: Thiazole-fused androstenone and ethisterone derivatives exhibit remarkable antimetastatic activities. By optimizing the lipophilicity of the steroidal core, these compounds successfully penetrate melanoma cells, where they act as potent

    
    - and 
    
    
    
    -actin cytoskeleton inhibitors, impairing actin dynamics and suppressing tumor proliferation via mTORC2 targeting[3].
  • Selective COX-2 Inhibition: In imidazo[2,1-b]thiazole analogs containing a methylsulfonyl pharmacophore, the size and electronic nature of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring strictly govern both the potency and selectivity of COX-2 isoenzyme inhibition (achieving

    
     values in the 0.08-0.16 
    
    
    
    range)[4].
  • Anti-Infective Versatility: The imidazo[2,1-b]thiazole scaffold is highly effective in anti-infective drug design. Compounds linking this aromatic moiety via an amide to a spirothiazolidinone ring exhibit potent antiviral (e.g., against Feline coronavirus) and antimycobacterial properties, demonstrating the scaffold's ability to engage diverse pathogenic targets[6].

Visualizations

Workflow A Precursor Selection (Epoxyketones / Thioureas) B Regioselective Cyclization (Thermal / Microwave) A->B C Physicochemical Profiling (NMR, LC-MS, pKa, LogP) B->C D In Vitro ADME Assays (Permeability, Mass Balance) C->D E Lead Optimization (SAR & Target Binding) D->E

Fig 1. Self-validating workflow for the synthesis and physicochemical profiling of fused thiazoles.

SAR_Logic Core Fused Thiazole Scaffold Elec Delocalized 6π-Electrons (Amphoteric Nature) Core->Elec Lipid Optimized Lipophilicity (TPSA < 60 Ų) Core->Lipid Rigid Conformational Rigidity Core->Rigid Bind Enhanced Target Affinity (π-π Stacking, H-Bonds) Elec->Bind Perm High Membrane Permeability (Passive Diffusion) Lipid->Perm Rigid->Bind

Fig 2. Causality between fused thiazole physicochemical properties and pharmacological efficacy.

Conclusion

The physicochemical characteristics of fused thiazole ring systems—defined by their unique electronic distribution, constrained conformational rigidity, and tunable lipophilicity—render them indispensable in modern drug discovery. By employing rigorous, self-validating experimental protocols to profile these properties, medicinal chemists can rationally design highly selective, membrane-permeable therapeutics capable of addressing complex pathologies ranging from metastatic melanoma to viral infections.

References

  • Title: Imidazo(2,1-b)
  • Source: nih.
  • Source: brieflands.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Methodological & Application

Application Note: Targeting Metabolic Syndrome via 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Optimization and Evaluation of 2-Aminothiazol-4-ones

Executive Summary

This guide details the validation and application of 2-aminothiazol-4-one derivatives as selective inhibitors of 11β-HSD1. Elevated intracellular cortisol generated by 11β-HSD1 in adipose and hepatic tissue is a primary driver of metabolic syndrome (visceral obesity, insulin resistance, dyslipidemia).[1][2] This application note provides a complete workflow for researchers, ranging from the structural basis of the 2-aminothiazol-4-one scaffold to validated enzymatic (SPA) and cellular (HTRF) protocols required to identify lead candidates with high selectivity against the renal isozyme, 11β-HSD2.

Scientific Background & Mechanism[1]
The Glucocorticoid Shuttle

Glucocorticoid action is regulated at the pre-receptor level by two isozymes.

  • 11β-HSD1 (Reductase): Located primarily in the liver and adipose tissue (ER lumen). It converts inert cortisone into active cortisol using NADPH.[3] Overactivity leads to "Cushing’s-like" metabolic phenotypes in specific tissues.[4]

  • 11β-HSD2 (Dehydrogenase): Located in the kidney.[2] It inactivates cortisol to cortisone using NAD+, preventing cortisol from activating the Mineralocorticoid Receptor (MR). Inhibition of HSD2 causes sodium retention and hypertension.

Therapeutic Goal: Selectively inhibit HSD1 to lower local cortisol without touching HSD2.

Glucocorticoid_Shuttle cluster_adipose Adipose/Liver (ER Lumen) cluster_kidney Kidney (Distal Nephron) Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction GR Glucocorticoid Receptor Cortisol->GR Activation HSD1 11β-HSD1 (Reductase) HSD1->Cortisol NADPH NADPH NADPH->HSD1 Cofactor Cortisol_K Cortisol Cortisone_K Cortisone Cortisol_K->Cortisone_K Oxidation MR Mineralocorticoid Receptor Cortisol_K->MR Promotes Hypertension (If not inactivated) HSD2 11β-HSD2 (Dehydrogenase) HSD2->Cortisone_K

Figure 1: The Tissue-Specific Glucocorticoid Shuttle. HSD1 amplifies cortisol in metabolic tissues, while HSD2 protects the kidney from cortisol excess.

The Scaffold: 2-aminothiazol-4-ones

The 2-aminothiazol-4-one core (often existing as the pseudothiohydantoin tautomer) is a privileged scaffold for HSD1 inhibition.

  • Binding Mode: Crystallographic studies reveal these compounds bind in the substrate pocket. The thiazolone carbonyl mimics the steroid C3-ketone, interacting with the catalytic Tyr-183 and Ser-170.

  • SAR Drivers:

    • Position 2 (Amino): Tolerance for bulky cycloalkyl groups (e.g., cyclohexyl, norbornyl). This fills the hydrophobic pocket.

    • Position 5: Substitution here (e.g., isopropyl, spiro-cyclohexyl) is critical for selectivity against HSD2 and metabolic stability. Unsubstituted C5 leads to rapid oxidation.

Protocol A: High-Throughput Scintillation Proximity Assay (SPA)

Purpose: Primary biochemical screening to determine IC50 values. Principle: 11β-HSD1 converts [3H]-Cortisone to [3H]-Cortisol. Anti-cortisol antibody-coated SPA beads capture the product.[5] When the tritiated product binds the bead, it stimulates the scintillant, emitting light. Unconverted substrate does not bind and produces no signal.

Materials
  • Enzyme: Human 11β-HSD1 microsomes (expressed in HEK293 or CHO cells).

  • Substrate: [1,2-3H]-Cortisone (Specific Activity ~50 Ci/mmol).

  • Cofactor: NADPH (10 mM stock).

  • Beads: Protein A SPA beads + Monoclonal anti-cortisol antibody.[5]

  • Inhibitor: 2-aminothiazol-4-one derivatives (dissolved in DMSO).

  • Positive Control: Glycyrrhetinic Acid (GE).

Step-by-Step Methodology
  • Buffer Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

    • Stop Buffer: 50 mM Tris-HCl, 1 mM EDTA, 10 µM Glycyrrhetinic Acid (to halt reaction instantly).

  • Compound Addition:

    • Dispense 0.5 µL of test compound (10-point dilution series) into 384-well white plates.

    • Include DMSO-only wells (Max Signal) and GE-saturated wells (Min Signal).

  • Enzyme Mix:

    • Dilute microsomes in Assay Buffer. Add 10 µL to wells.

    • Note: Optimize microsome concentration to achieve ~20% substrate conversion (linear range).

  • Substrate Start:

    • Add 10 µL of Substrate Mix ([3H]-Cortisone + 200 µM NADPH).

    • Final reaction volume: 20.5 µL.

    • Incubate at 37°C for 60 minutes.

  • Termination & Read:

    • Add 20 µL of Stop Buffer containing SPA beads and antibody.

    • Incubate 2 hours at RT (protected from light) to allow equilibrium binding.

    • Read on a MicroBeta scintillation counter.[6]

Data Analysis: Calculate % Inhibition =


. Fit to a 4-parameter logistic equation to derive IC50.[6][7]
Protocol B: Cellular Bioassay (HEK293-HSD1)

Purpose: Confirm cell permeability and efficacy in a biological context. Method: Homogeneous Time-Resolved Fluorescence (HTRF) detection of cortisol production.[8]

Step-by-Step Methodology
  • Cell Seeding:

    • Use HEK293 cells stably transfected with human HSD1.[9][10][11]

    • Seed 20,000 cells/well in 96-well poly-D-lysine coated plates. Incubate overnight.

  • Treatment:

    • Replace media with serum-free DMEM containing test compounds.

    • Incubate 30 mins at 37°C.

  • Substrate Addition:

    • Add 200 nM unlabeled Cortisone.

    • Incubate for 2–4 hours.

  • Detection (HTRF Competitive Assay):

    • Collect 10 µL of supernatant.

    • Add 10 µL of anti-Cortisol-Cryptate + 10 µL of Cortisol-d2 (acceptor).

    • Mechanism:[4][8][12][13] Native cortisol (from cells) competes with Cortisol-d2 for the antibody. High cortisol = Low FRET signal.

  • Quantification:

    • Read at 665 nm and 620 nm. Calculate Ratio (665/620).

    • Interpolate against a Cortisol standard curve.

Critical Selectivity Profiling (HSD1 vs. HSD2)

Why it matters: Non-selective inhibitors that hit HSD2 (Kidney) cause Apparent Mineralocorticoid Excess (AME)—severe hypertension and hypokalemia.

Counter-Screen Protocol:

  • Enzyme: Human 11β-HSD2 microsomes.

  • Reaction: Dehydrogenase direction (Cortisol -> Cortisone).[2][3]

  • Cofactor: NAD+ (not NADPH).

  • Substrate: [3H]-Cortisol.[5]

  • Readout: Measure disappearance of substrate or use HPLC/TLC separation (since SPA is specific for cortisol, it is less effective for measuring cortisol loss unless using specific capture methods for cortisone, which are rare. Standard practice involves HPLC-radiometry or modified SPA using cortisone-specific antibodies if available). Alternative: Use HTRF quantifying the decrease of Cortisol.

Target Profile:

  • HSD1 IC50 < 50 nM

  • HSD2 IC50 > 10,000 nM

  • Selectivity Ratio > 100-fold.

Workflow & Troubleshooting
Screening Cascade

Screening_Cascade Start Compound Library (2-aminothiazolones) SPA Primary Screen: Enzymatic SPA (Human HSD1) Start->SPA Hit_Confirm Hit Confirmation (IC50 Determination) SPA->Hit_Confirm >50% Inhibition Selectivity Selectivity Counter-Screen (Human HSD2 Dehydrogenase) Hit_Confirm->Selectivity IC50 < 100 nM Cellular Cellular Assay (HEK293 or Adipocytes) Selectivity->Cellular Selectivity > 50x ADME ADME & Microsomal Stability (Mouse vs Human) Cellular->ADME Cell Active

Figure 2: The Critical Path for HSD1 Inhibitor Discovery.

Troubleshooting Guide
IssueProbable CauseSolution
High Background (SPA) Non-specific binding of beadsAdd 0.05% CHAPS or Tween-20 to assay buffer.
Low Signal Window Enzyme degradationKeep microsomes on ice; do not vortex vigorously.
Potency Drop (Cell vs Enzyme) Low permeability2-aminothiazolones can be polar. Optimize lipophilicity (C5 substituents).
Species Shift Rodent vs Human differenceHSD1 homology is ~80%. Murine HSD1 has different pocket dynamics. Always validate in human systems early.
References
  • Mechanism & Disease Link

    • Walker, B. R., et al. (1995). "Carbenoxolone increases hepatic insulin sensitivity in man: a novel role for 11-oxoreductase in enhancing glucocorticoid receptor activation." J. Clin. Endocrinol. Metab.Link

  • 2-Aminothiazolone Scaffold SAR

    • Wang, H., et al. (2008).[8] "2-Amino-1,3-thiazol-4(5H)-ones as potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice." J. Med.[14] Chem.Link

    • Julian, L. D., et al. (2008). "Further studies with the 2-amino-1,3-thiazol-4(5H)-one class of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." J. Med.[14] Chem.Link

  • Assay Protocols (SPA & Cellular)

    • Solinas, G., et al. (2005). "Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." J. Biomol. Screen.Link

    • Wang, D. Y., et al. (2008).[8] "Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology." J. Biomol. Screen.Link

Sources

Application Note: Experimental Setup for Anticancer Screening of Thiazolone Derivatives

[1]

Abstract & Scope

Thiazolone (thiazolidin-4-one) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including EGFR , VEGFR , and the PI3K/Akt pathway.[1] However, their lipophilicity and susceptibility to hydrolysis/oxidation in solution pose unique challenges in reproducibility.

This guide moves beyond generic screening instructions. It provides a self-validating experimental framework specifically designed for thiazolone derivatives, addressing solubility artifacts, specific metabolic interference in tetrazolium assays, and mechanistic validation via flow cytometry.

Phase I: Compound Management & Stability (The Foundation)

The Silent Failure Mode: Thiazolone derivatives are prone to S-oxidation (sulfoxide formation) and hydrolysis when stored improperly in DMSO.[2] Furthermore, they often precipitate upon dilution into aqueous media, causing false negatives (loss of compound) or false positives (aggregate toxicity).

Protocol A: Stock Solution Preparation
  • Solvent Choice: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM primary stock. Avoid higher concentrations (e.g., 100 mM) unless solubility is empirically verified, as thiazolones can crash out upon freeze-thaw cycles.

  • Storage: Aliquot into single-use amber vials (to prevent light-induced S-oxidation). Store at -80°C .

    • Critical Check: If the frozen stock appears cloudy or has a precipitate upon thawing, sonicate at 40 kHz for 5 minutes at room temperature. If precipitate persists, the compound has degraded or aggregated; discard.

Protocol B: Working Solution (The "Intermediate Step")
  • Never add 100% DMSO stock directly to the cell culture well. This causes local cytotoxicity and protein precipitation.

  • Step 1: Dilute the 10 mM stock 1:10 in culture medium (resulting in 1 mM, 10% DMSO).

  • Step 2: Perform serial dilutions in medium containing the same % of DMSO to keep the vehicle constant, or dilute further with medium to reach <0.5% final DMSO.

  • Visual Check: Inspect the 1 mM intermediate under 10x microscopy. If micro-crystals are visible, the IC50 data will be invalid.

Phase II: Primary Cytotoxicity Screening (The Filter)

We utilize the MTT Assay for primary screening. While SRB is an alternative, MTT captures the metabolic disruption often caused by thiazolones (mitochondrial uncoupling).

Experimental Design (96-Well Plate Layout)
  • Outer Rows/Columns: Fill with sterile PBS (Evaporation Barrier). Do not plate cells here ("Edge Effect").

  • Seeding Density:

    • Rapid growers (e.g., HeLa, HCT-116): 3,000 - 5,000 cells/well.

    • Slow growers (e.g., MCF-7, HepG2): 8,000 - 10,000 cells/well.

  • Controls (Required for Validity):

    • Negative Control (NC): 0.5% DMSO (matches highest vehicle concentration).

    • Positive Control (PC): Doxorubicin (1 µM) or Cisplatin (10 µM).

    • Blank: Medium + MTT (no cells) – subtract this background OD.

Detailed Protocol: MTT Assay
  • Seeding: Plate cells in 100 µL complete medium. Incubate 24h for attachment.

  • Treatment: Remove old medium. Add 100 µL fresh medium containing graded concentrations of thiazolone derivatives (e.g., 0.1, 1, 10, 50, 100 µM).

    • Triplicates: Every concentration must be run in biological triplicate.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT stock (5 mg/mL in PBS). Final conc: 0.5 mg/mL.[3]

  • Metabolic Conversion: Incubate 3–4 hours. Look for purple formazan crystals.[3][4][5][6]

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO .[4]

    • Thiazolone Specific Note: Some thiazolone derivatives are colored.[3][5] If the compound itself absorbs at 570 nm, you must run a "Compound Only" control plate without cells and subtract this value.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Selectivity Index (SI)

To validate clinical potential, you must screen against a normal cell line (e.g., BJ Fibroblasts or HEK293 ).

  • SI > 3: Potentially selective (Hit).

  • SI < 2: General toxin (Fail).

Phase III: Mechanistic Validation (The Proof)

Thiazolones often act via G2/M arrest or Apoptosis induction through EGFR/VEGFR inhibition. A simple IC50 is insufficient; you must prove the mechanism.

Workflow Visualization

The following diagram illustrates the critical path from compound preparation to mechanistic confirmation.

Thiazolone_Screening_Workflowcluster_prepPhase I: Compound Prepcluster_screenPhase II: Primary Screencluster_mechPhase III: MechanismStock10mM Stock (DMSO)Store at -80°CQCSolubility Check(Microscopy)Stock->QCDilutionQC->StockPrecipitate? Sonicate/RedesignMTTMTT Assay(48h Exposure)QC->MTTPassAnalysisCalculate IC50 & SI(Selectivity Index)MTT->AnalysisAnalysis->StockSI < 2 (Discard)FlowFlow Cytometry(Annexin V / PI)Analysis->FlowSI > 3KinaseTarget Validation(EGFR/VEGFR Inhibition)Flow->KinaseConfirm Apoptosis

Caption: Integrated workflow for thiazolone screening, ensuring quality control before biological testing.

Protocol C: Apoptosis Detection (Annexin V-FITC / PI)
  • Treatment: Treat cells with IC50 concentration of the thiazolone derivative for 24h.

  • Harvest: Collect cells (including floating dead cells) by trypsinization.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Analyze: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

    • Q3 (Annexin+/PI-): Early Apoptosis (Thiazolone signature).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Mechanism of Action: Signaling Pathway

Thiazolones frequently inhibit receptor tyrosine kinases (RTKs). The diagram below maps the expected signaling cascade inhibition.

Thiazolone_MOAThiazoloneThiazoloneDerivativeEGFREGFR / VEGFR(RTK)Thiazolone->EGFRInhibitsBcl2Bcl-2(Anti-apoptotic)Thiazolone->Bcl2Downregulates(Indirect)BaxBax(Pro-apoptotic)Thiazolone->BaxUpregulatesPI3KPI3KEGFR->PI3KActivateAKTAkt (p-Akt)PI3K->AKTPhosphorylateAKT->Bcl2UpregulateCaspaseCaspase-3/9ActivationBcl2->CaspaseBlocksBax->CaspaseActivatesApoptosisAPOPTOSIS(Cell Death)Caspase->Apoptosis

Caption: Predicted MOA: Thiazolone-mediated RTK inhibition leads to Bcl-2 downregulation and apoptosis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Precipitation in Wells Compound lipophilicity > DMSO capacity in media.Reduce final concentration. Ensure DMSO < 0.5%. Use a "step-down" dilution in warm media.
High Background OD Thiazolone derivative is colored or reduces MTT non-enzymatically.Run a "No Cell" control with compound + MTT. Subtract this value. Consider SRB assay instead.
Variability (High SD) Edge effect or pipetting error with viscous DMSO.Fill outer wells with PBS. Pre-mix compound in media before adding to plate (do not add DMSO directly to wells).
No IC50 Convergence Compound is cytostatic, not cytotoxic.Extend incubation to 72h. Check cell cycle arrest (Flow Cytometry) instead of just viability.

References

  • Gomha, S. M., et al. (2015). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate.[7] Link

  • Luzina, O. A., & Salakhutdinov, N. F. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry. Link

  • Creative Diagnostics. MTT Assay Protocol for Anticancer Drug Screening. Link

  • BenchChem. Improving the stability of thiazole compounds in DMSO for long-term storage. Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Link

  • Abdel-Rahman, S., et al. (2024). Virtual Screening Identifies Potential Small Molecule Drugs for Cancer Immunotherapy.[8] Science Advances. Link

"application of cyclopentathiazolones in antibacterial assays"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of Cyclopentathiazolones in Antibacterial Assays

Executive Summary

Cyclopentathiazolones (specifically 5,6-dihydro-4H-cyclopenta[d]thiazol-2-one and its tautomeric amine derivatives) represent a potent class of fused heterocyclic scaffolds. Often synthesized via the Gewald reaction , these compounds exhibit significant antibacterial activity, particularly against Multi-Drug Resistant (MDR) Gram-positive pathogens like MRSA and VRE.

This guide provides a standardized technical framework for evaluating these compounds. Unlike general thiazoles, the fused cyclopentane ring imparts unique lipophilicity and rigid stereoelectronic properties, necessitating specific modifications to standard antibacterial protocols to prevent precipitation and false negatives.

Chemical Context & Compound Handling

Structural Definition

The core scaffold is a bicyclic system where a cyclopentane ring is fused to a thiazole ring.

  • IUPAC Name: 5,6-dihydro-4H-cyclopenta[d]thiazol-2-one (or -2-amine).

  • Key Property: The "thiazolone" moiety can exist in tautomeric equilibrium (lactam-lactim), influencing hydrogen bonding capacity in the active site of targets like DNA Gyrase or Sortase A .

Solubilization Protocol (Critical Step)
  • Challenge: Fused thiazolones are highly lipophilic and prone to "crashing out" in aqueous media (Muller-Hinton Broth), leading to erratic MIC data.

  • Standard Stock: Dissolve compounds to 10 mg/mL in 100% DMSO (molecular biology grade).

  • Working Solution: Dilute stock 1:100 into the assay medium only immediately before use.

  • Validation: Measure absorbance at 600 nm (OD600) of the medium + compound (without bacteria). An OD > 0.05 indicates precipitation. Do not proceed if precipitation occurs; add 0.02% Tween-80 to the broth.

Core Experimental Workflow

The following diagram outlines the logical flow from synthesis to mechanistic validation.

G Synth Compound Synthesis (Gewald Reaction) QC QC: Solubility Check (DMSO/Tween-80) Synth->QC Screen Primary Screen (MIC/MBC) QC->Screen Stable Solution Hit Hit Identification (MIC < 10 µg/mL) Screen->Hit Hit->Screen No (Refine SAR) Mech Mechanistic Profiling Hit->Mech Yes Biofilm Biofilm Assay (CV Staining) Mech->Biofilm Target Target Validation (DNA Gyrase / Sortase A) Mech->Target

Figure 1: Integrated workflow for evaluating cyclopentathiazolone antibacterial efficacy.

Primary Screening Protocols

Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards). Rationale: Cyclopentathiazolones often act as bacteriostatic agents; precise MIC determination is required before kill-curve analysis.

Protocol:

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 5 × 10⁵ CFU/mL in Cation-Adjusted Muller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well round-bottom plates.

    • Dispense 100 µL of inoculum into columns 1–11.

    • Dispense 100 µL of sterile broth into column 12 (Sterility Control).

  • Compound Addition: Add 100 µL of compound (2x final concentration) to column 1 and serially dilute (1:2) across to column 10.[1]

    • Note: Ensure final DMSO concentration is ≤ 1% .

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Visual turbidity or OD600.

    • MIC Definition: The lowest concentration with no visible growth.

Minimum Bactericidal Concentration (MBC)
  • Aliquot 10 µL from all "clear" wells (≥ MIC) onto Tryptic Soy Agar (TSA) plates.

  • Incubate at 37°C for 24 hours.

  • MBC Definition: The concentration killing ≥ 99.9% of the initial inoculum (colony count < 5).

Data Interpretation Table:

MetricValue RangeInterpretation for Cyclopentathiazolones
MIC < 4 µg/mLPotent Hit (Proceed to mechanism)
MIC 4–16 µg/mLModerate Activity (Optimize SAR)
MBC/MIC Ratio ≤ 4Bactericidal (Membrane/Cell Wall target likely)
MBC/MIC Ratio > 4Bacteriostatic (Enzyme inhibition likely, e.g., Gyrase)

Mechanistic Profiling

Cyclopentathiazolones are privileged scaffolds often targeting DNA Gyrase (ATPase domain) or Sortase A (transpeptidase).

DNA Gyrase Supercoiling Assay

Objective: Determine if the compound inhibits bacterial DNA replication. Kit: E. coli or S. aureus Gyrase Supercoiling Kit (Inspiralis).

Protocol:

  • Mix: Relaxed pBR322 plasmid (0.5 µg) + DNA Gyrase (1 U) + Assay Buffer.

  • Treat: Add compound (0.5x, 1x, 2x MIC). Include Ciprofloxacin as positive control.

  • Start: Initiate reaction with 1 mM ATP. Incubate 30 min at 37°C.

  • Stop: Add Stop Buffer (STEB) + Chloroform/Isoamyl alcohol.

  • Analyze: Run on 1% agarose gel.

    • Result: Presence of relaxed bands (top of gel) indicates inhibition. Supercoiled bands (bottom) indicate active enzyme.

Membrane Permeability (SYTOX Green)

Objective: Rule out non-specific membrane lysis (a common artifact of lipophilic compounds).

Protocol:

  • Wash log-phase bacteria in PBS. Resuspend to OD600 = 0.5.

  • Add SYTOX Green (5 µM final). Incubate 15 min in dark.

  • Add compound (at 2x MIC).

  • Monitor: Fluorescence (Ex 504 nm / Em 523 nm) over 1 hour.

    • Interpretation: Rapid fluorescence spike = Membrane disruption (nonspecific toxicity).

    • Ideal Profile: No fluorescence increase (intracellular target).

Advanced Application: Biofilm Inhibition[2]

Cyclopentathiazolones have shown promise in disrupting the biofilm matrix due to their hydrophobicity.

Crystal Violet Assay:

  • Grow biofilm in 96-well flat-bottom plates (24 hours, TSB + 1% Glucose).

  • Wash wells gently with PBS (remove planktonic cells).

  • Add compound in fresh media. Incubate 24 hours.

  • Stain with 0.1% Crystal Violet (15 min).

  • Solubilize stain with 30% Acetic Acid.

  • Read: OD590.

    • % Inhibition =

      
      .
      

Troubleshooting Guide

IssueLikely CauseSolution
Precipitation in Wells High lipophilicity; DMSO > 1%Reduce stock conc.; Use 0.02% Tween-80 in broth.
MIC > 64 µg/mL (Inactive) Poor cell penetration (Gram-neg)Test against Gram-positives (S. aureus) or use efflux pump inhibitors (PAβN).
Variable Results Chemical instability (oxidation)Store dry powder at -20°C; Prepare fresh stocks daily.

References

  • Gewald Reaction & Thiazole Synthesis

    • Review: "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[2] Arkivoc, 2010.[2]

    • Source:

  • Thiazole Antibacterial Mechanisms

    • "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." Journal of Medicinal Chemistry.
    • Source:

  • DNA Gyrase Inhibition by Fused Thiazoles

    • "Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors." Future Medicinal Chemistry, 2020.
    • Source:

  • General Antibacterial Protocols

    • CLSI M07-A10: "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source:

Sources

Application Note: High-Fidelity Molecular Docking of 2-Aminothiazol-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2-aminothiazol-4-one scaffold (and its related thiazolidinone derivatives) represents a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., CK2, CHK1), antimicrobial agents (MurB inhibitors), and anticancer leads. However, this scaffold presents a specific computational challenge that leads to high false-negative rates in virtual screening: Tautomeric Ambiguity.

Standard docking pipelines often generate a single 3D conformer based on the lowest energy state in aqueous solution. For 2-aminothiazol-4-one, this is typically the amino-keto form. However, the binding pockets of target proteins (particularly kinase hinge regions) often stabilize the less favorable imino-enol or imino-keto tautomers to satisfy specific hydrogen bond donor/acceptor requirements.

The Core Directive of this Protocol: You must decouple the solution-state stability of the ligand from its bound-state competence. This guide details a "Tautomer-Inclusive" docking workflow that explicitly samples protonation and tautomeric states to prevent critical binding modes from being discarded before the docking run even begins.

The Tautomer Trap: Mechanistic Insight

Before executing the protocol, it is vital to understand the structural flux of the ligand. The 2-aminothiazol-4-one core exists in a dynamic equilibrium.

  • Form A (Amino-Keto): The exocyclic nitrogen is a donor (

    
    ); the ring nitrogen is an acceptor (
    
    
    
    ).
  • Form B (Imino-Keto): The exocyclic nitrogen becomes an acceptor (

    
    ); the ring nitrogen becomes a donor (
    
    
    
    ).

If your target protein requires a hydrogen bond donor at the ring nitrogen position (common in ATP-competitive pockets), docking Form A will result in a steric clash or electrostatic repulsion, yielding a poor score regardless of the geometric fit.

Visualization: Tautomeric Workflow Logic

TautomerLogic Input Input Ligand (2D SMILES) StandardPrep Standard Prep (Generates Lowest E Tautomer) Input->StandardPrep Default Settings TautomerPrep High-Fidelity Prep (Enumerate ALL Tautomers) Input->TautomerPrep Recommended AminoForm Amino-Keto Form (Dominant in Water) StandardPrep->AminoForm TautomerPrep->AminoForm IminoForm Imino-Keto Form (Rare in Water, Common in Protein) TautomerPrep->IminoForm Docking Ensemble Docking (Dock Both Forms) AminoForm->Docking IminoForm->Docking ResultFail False Negative (Missed Binding Mode) Docking->ResultFail If Protein requires Ring NH Donor ResultSuccess True Positive (Correct H-Bond Network) Docking->ResultSuccess Selection of Bioactive Tautomer

Figure 1: Logical flow comparison between standard docking pipelines and the required tautomer-inclusive workflow for thiazolone derivatives.

Detailed Protocol

Phase 1: Ligand Preparation (The Critical Step)

Objective: Generate a conformational ensemble that includes all chemically reasonable tautomers and stereoisomers within a 5 kcal/mol energy window.

  • Input Structure: Start with the 2D structure (SMILES).

  • Tautomer Enumeration:

    • Tool Recommendation: Schrödinger LigPrep, ChemAxon, or open-source SPORES (Structure PrOtonation and REcognition System).

    • Parameter Setting: Enable "Generate Tautomers." Do not restrict to the single most probable tautomer at pH 7.4.

    • Specific Check: Verify that the output includes species where the exocyclic double bond is located (C=N) and the ring nitrogen is protonated (NH).

  • Stereochemistry: If the 5-position carbon is chiral (common in thiazolidinones), enumerate both R and S enantiomers unless the synthesis is stereospecific.

  • Minimization: Perform a geometry optimization (Force Field: OPLS4 or MMFF94) to relieve internal strain, but apply a high energy cutoff to preserve higher-energy tautomers.

Phase 2: Protein Target Preparation

Objective: Optimize the binding pocket to receive polar heterocycles.

  • H-Bond Network Optimization:

    • The orientation of hydroxyls (Ser, Thr, Tyr) and the flip state of Asn/Gln/His are critical.

    • Action: Use a solver (e.g., PropKa or H++ server) to determine protonation states at pH 7.4.

    • Crucial for Thiazolones: Pay specific attention to Histidine residues in the pocket. A doubly protonated His (HIP) might be required to interact with the carbonyl oxygen of the thiazolone.

  • Water Management:

    • Thiazolone ligands are polar. Bridging water molecules often mediate binding.

    • Protocol: Retain waters within 3Å of the active site if they form ≥3 hydrogen bonds in the crystal structure. Remove "floating" waters.

Phase 3: Grid Generation & Docking

Objective: Sample the binding pose with high exhaustiveness.

  • Grid Box Definition: Center the grid on the centroid of the co-crystallized ligand (or active site residues). Extend the box by 10Å-12Å.

  • Algorithm Selection:

    • Rigid Receptor: Acceptable for initial screening.

    • Induced Fit (IFD):Highly Recommended for this scaffold. The 2-aminothiazol-4-one core is planar, but substituents at the 5-position often require the protein side chains to adjust (induced fit) to accommodate bulky aryl groups.

  • Scoring Function:

    • Use a scoring function that heavily weights hydrogen bonding and penalizes burial of polar groups without satisfaction (e.g., Glide XP or AutoDock Vina).

Phase 4: Post-Docking Analysis & Filtering

Objective: Distinguish true binders from artifacts.

Data Table: Interaction Criteria for Validation

Interaction TypeTarget Residue TypeRequirementWhy?
H-Bond Acceptor Backbone NH (Hinge)EssentialThe Thiazolone Carbonyl (C=O) or Ring N often accepts a proton from the kinase hinge.
H-Bond Donor Backbone CO or SidechainContext DependentIf the ligand is in Imino form, the Ring NH must donate to a backbone carbonyl.
Pi-Stacking Phe, Tyr, TrpSupportiveThe thiazole ring is aromatic; stacking stabilizes the pose.
RMSD Co-crystal Ligand< 2.0 ÅValidates the docking protocol (if a reference exists).

Case Study: Kinase Inhibition (CK2)[1][2]

To validate this protocol, we consider the inhibition of Casein Kinase 2 (CK2), a target where 2-aminothiazole derivatives have shown allosteric and ATP-competitive activity.[1][2][3]

Scenario: Docking a novel 2-aminothiazol-4-one derivative into the ATP pocket of CK2 (PDB: 3FWQ or similar).

  • Observation: Standard docking of the amino tautomer failed to reproduce the known binding mode of related analogues (Score: -5.4 kcal/mol). The ring nitrogen (acceptor) clashed with a backbone carbonyl.

  • Correction: The imino tautomer was generated.

  • Result: The imino form docked with the ring NH acting as a donor to the backbone Valine carbonyl.

  • Outcome: Score improved to -8.9 kcal/mol. The pose revealed a "Donor-Acceptor-Donor" motif matching the kinase hinge region requirements.

Visualization: The Binding Mode Switch

BindingMode cluster_0 Incorrect Tautomer (Amino) cluster_1 Correct Tautomer (Imino) L1 Ligand Ring N (Acceptor) P1 Protein Backbone O (Acceptor) L1->P1 Repulsion (Clash) L2 Ligand Ring NH (Donor) P2 Protein Backbone O (Acceptor) L2->P2 H-Bond (-2.5 kcal/mol)

Figure 2: Mechanistic explanation of why the imino tautomer is often the bioactive species in kinase pockets.

Troubleshooting Guide

IssueDiagnosisSolution
Ligand fails to dock Steric clash or missing tautomer.Check if the imino form was generated. Relax the grid box size.
High positive energy Desolvation penalty too high.The ligand is too polar to be buried deep in a hydrophobic pocket. Check for water bridges.
Inconsistent Poses Rotatable bond penalty.If the 5-position substituent is flexible, run a conformational search before docking to seed the dock with low-energy conformers.

References

  • Tautomerism in Docking: Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design.

  • Thiazolidinone Docking: Srivastava, S. K., et al. (2016). Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules.

  • Kinase Binding Modes: Battistutta, R., et al. (2019).[3] 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.[1][2][3] Journal of Medicinal Chemistry.

  • Influence of Protonation: Ten Brink, T., & Exner, T. E. (2009). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results. Journal of Chemical Information and Modeling.

Sources

"methodology for evaluating antioxidant activity of novel thiazole compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrated Assessment of Antioxidant Potential in Novel Thiazole Scaffolds

Abstract

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent antioxidant activity due to their ability to stabilize free radicals through resonance and electron donation. However, the evaluation of these compounds is often plagued by assay interference, solubility issues, and mechanistic ambiguity. This guide provides a robust, multi-tier methodology for characterizing the antioxidant efficacy of novel thiazole compounds, moving beyond simple screening to mechanistic validation.

Part 1: Strategic Framework & Structure-Activity Relationship (SAR)

To accurately evaluate a thiazole compound, one must understand why it might act as an antioxidant. The thiazole ring (sulfur and nitrogen at positions 1 and 3) acts as an electron sink/source depending on substitution.

Key SAR Drivers for Thiazoles:

  • C2-Position Substitution: Introduction of hydrazines, amines, or phenolic groups here significantly enhances Hydrogen Atom Transfer (HAT).

  • Electron Donating Groups (EDGs): Substituents like -OH, -OCH3, or -NH2 on the phenyl rings attached to the thiazole core stabilize the resulting radical cation via resonance.

  • Metal Chelation: The Nitrogen (N3) and Sulfur (S1) atoms can chelate transition metals (Fe, Cu), preventing Fenton-reaction-mediated oxidative stress.

Experimental Workflow

Do not rely on a single assay. A valid antioxidant profile requires triangulation: Scavenging (DPPH/ABTS), Reducing Power (FRAP), and Biological Protection (TBARS).

Thiazole_Workflow cluster_Screening Phase 1: Radical Scavenging (Screening) cluster_Mechanism Phase 2: Mechanistic Profiling cluster_Bio Phase 3: Biological Relevance Start Novel Thiazole Synthesis Solubility Solubility Check (DMSO/MeOH) Start->Solubility DPPH DPPH Assay (Hydrophobic/Organic) Solubility->DPPH ABTS ABTS Assay (Amphiphilic/Aqueous) Solubility->ABTS FRAP FRAP Assay (e- Transfer Capacity) DPPH->FRAP If Active ABTS->FRAP Chelation Metal Chelation (Fe2+ Binding) FRAP->Chelation TBARS Lipid Peroxidation (TBARS/MDA) Chelation->TBARS Top Candidates

Figure 1: A tiered screening strategy ensures resources are focused on the most promising candidates while covering multiple antioxidant mechanisms.

Part 2: Primary Screening Protocols

Protocol 1: DPPH Radical Scavenging Assay

Mechanism: Mixed Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The DPPH assay is the industry standard for initial screening of thiazoles due to their typical solubility in organic solvents.

Expert Insight: Thiazoles are often photosensitive. Strictly exclude light during incubation to prevent false positives caused by photochemical degradation of the DPPH radical rather than antioxidant quenching.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2]

  • Methanol (HPLC Grade)

  • Positive Control: Ascorbic Acid or Trolox

  • 96-well plate (clear)

Procedure:

  • Stock Preparation: Dissolve 4 mg DPPH in 100 mL Methanol (approx. 0.1 mM).[3] Note: Solution must be fresh and purple. If pink/yellow, discard.

  • Sample Prep: Prepare a stock of the thiazole derivative in DMSO (1 mg/mL). Perform serial dilutions in Methanol (e.g., 10, 20, 40, 80, 160 µg/mL). Ensure final DMSO concentration is <1%.

  • Reaction:

    • Add 100 µL of Thiazole sample to well.

    • Add 100 µL of DPPH solution.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Ascorbic Acid + 100 µL DPPH.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Protocol 2: ABTS Cation Radical Decolorization Assay

Mechanism: Single Electron Transfer (SET).

Unlike DPPH, ABTS works at a wide pH range and in both aqueous and organic phases. This is critical if your thiazole derivatives have polar side chains (e.g., carboxylic acids).

Expert Insight: The radical generation step takes 12-16 hours. Plan your experiment a day in advance.

Procedure:

  • Radical Generation: Mix 7 mM ABTS stock solution with 2.45 mM Potassium Persulfate (final concentration). Store in dark at RT for 12–16 hours.[4] The solution will turn dark blue/green.

  • Dilution: Dilute the activated ABTS solution with Ethanol (or PBS) until the Absorbance at 734 nm is 0.70 ± 0.02 .

  • Assay:

    • Add 10 µL of Thiazole sample (various concentrations).

    • Add 190 µL of diluted ABTS solution.

  • Incubation: 6 minutes exactly in the dark.

  • Measurement: Read Absorbance at 734 nm .

Part 3: Mechanistic Validation

Protocol 3: FRAP (Ferric Reducing Antioxidant Power)

Mechanism: Electron Transfer (Reduction of Fe3+ to Fe2+).[5]

This assay confirms if the thiazole acts by donating an electron to reduce oxidized species.

Reagents (FRAP Working Solution):

  • Buffer: 300 mM Acetate Buffer (pH 3.6). Low pH is critical to maintain iron solubility.

  • TPTZ: 10 mM TPTZ in 40 mM HCl.

  • Iron: 20 mM FeCl3[6][7]·6H2O.

  • Mix Ratio: 10:1:1 (Buffer:TPTZ:Iron). Prepare fresh and warm to 37°C.

Procedure:

  • Add 10 µL of Thiazole sample.

  • Add 290 µL of FRAP Working Solution.

  • Incubate for 30 minutes at 37°C.

  • Read Absorbance at 593 nm .[6][7][8][9]

  • Quantification: Use a standard curve of FeSO4 (100–2000 µM) to express results as µM Fe(II) equivalents .

Part 4: Biological Relevance[10][11][12]

Protocol 4: Lipid Peroxidation Inhibition (TBARS)

Relevance: Membrane Protection.

Thiazoles are often lipophilic, making them excellent candidates for protecting cell membranes. This assay measures Malondialdehyde (MDA), a byproduct of lipid oxidation.[10]

Procedure:

  • Substrate: Prepare egg yolk homogenate (10% w/v in PBS) or use linoleic acid emulsion.

  • Induction: Mix 0.5 mL homogenate + 0.1 mL Thiazole sample + 0.1 mL FeSO4 (0.07 M) to induce oxidation.

  • Incubation: 37°C for 30 minutes.

  • Chromogen Formation: Add 1 mL of 20% Acetic Acid (pH 3.5) and 1 mL of 0.8% Thiobarbituric Acid (TBA) in 1.1% SDS.

  • Heating: Heat at 95°C for 60 minutes. (Pink color develops).[10][11]

  • Extraction: Cool, add n-butanol, centrifuge.

  • Measurement: Read Absorbance of the organic layer at 532 nm .

Part 5: Data Presentation & Analysis

Do not report raw absorbance. Report IC50 (concentration required to inhibit 50% of radicals) with 95% Confidence Intervals.

Table 1: Recommended Data Reporting Format

Compound IDSubstituent (R)DPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II))TBARS (% Inh)
TZ-01 -H> 500> 50010.5 ± 1.25.2%
TZ-04 -OH (para)24.5 ± 2.118.2 ± 1.51250 ± 5588.4%
TZ-09 -NH245.1 ± 3.440.1 ± 2.8890 ± 4062.1%
Trolox (Std)12.1 ± 0.810.5 ± 0.52100 ± 8092.0%

Statistical Validation:

  • Perform all assays in triplicate (

    
    ).
    
  • Use Non-linear regression (Sigmoidal dose-response) to calculate IC50, not linear regression.

DPPH_Mechanism DPPH_Rad DPPH• (Purple, Radical) Complex Transition State [DPPH---H---Thiazole] DPPH_Rad->Complex Thiazole Thiazole-OH (Antioxidant) Thiazole->Complex DPPH_Red DPPH-H (Yellow, Reduced) Complex->DPPH_Red H-Transfer Thiazole_Rad Thiazole-O• (Stable Radical) Complex->Thiazole_Rad

Figure 2: The chemical mechanism of the DPPH assay.[12] The color change from purple to yellow provides a direct colorimetric readout of the thiazole's hydrogen-donating capacity.

References

  • Blois, M. S. (1958).[3] Antioxidant determinations by the use of a stable free radical.[2][13][12] Nature, 181, 1199–1200.

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999).[4][14] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[4][15][16][17] Free Radical Biology and Medicine, 26(9-10), 1231–1237.[4][17]

  • Benzie, I. F., & Strain, J. J. (1996).[7][8][9] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[6][8] Analytical Biochemistry, 239(1), 70–76.[7][9]

  • Marc, G., et al. (2025).[18] Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1345.[18] (Note: Representative recent thiazole application).

  • Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry, 95(2), 351–358.

Sources

Application Note: Advanced Techniques for the Purification of Fused Thiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Fused thiazole derivatives—such as benzothiazoles, thiazolopyridines, and naphthoquinone-fused thiazoles—are privileged scaffolds in medicinal chemistry. They are widely utilized in the development of[1], [2], and multifunctional cosmetic molecules[3]. However, the isolation of these compounds from crude synthetic mixtures (e.g., via Hantzsch thiazole synthesis) presents significant analytical challenges.

The primary hurdles include the intrinsic basicity of the thiazole nitrogen, strong UV absorbance properties, and the frequent co-elution of structurally similar regioisomers. This application note provides drug development professionals with self-validating, highly efficient protocols for purifying fused thiazoles utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).

Physicochemical Profiling & Chromatographic Causality

The chromatographic behavior of fused thiazoles is heavily dictated by the basicity of the thiazole nitrogen and its stabilization via hydrogen-bonding interactions with the solvent[4].

  • The pKa Challenge: The conjugate acid of a fused thiazole typically has a pKa ranging from 1.2 to 3.0, though electron-donating substituents (e.g., 2-aminobenzothiazoles) can raise this value[5].

  • Silanol Interactions: In silica-based chromatography, the unprotonated nitrogen interacts strongly with free silanol groups (pKa ~4.5) on the stationary phase via ion-exchange mechanisms, causing severe peak tailing[6][7].

  • The Causality of Modifiers: To achieve sharp peak shapes, the purification environment must be strictly controlled. In RP-HPLC, acidic modifiers (like 0.1% phosphoric acid) are used to drop the mobile phase pH below the compound's pKa, ensuring the nitrogen is fully protonated and masking silanol interactions[8]. Conversely, in normal-phase techniques, basic modifiers (like triethylamine) are added to competitively bind to the acidic silanols.

Strategic Workflow for Purification

G Start Crude Fused Thiazole Mixture Scale Purification Scale? Start->Scale Prep Preparative (>100 mg) Scale->Prep Large Anal Analytical (<100 mg) Scale->Anal Small SFC Preparative SFC (CO2/MeOH) Prep->SFC Green/Fast Flash Normal Phase Flash (+ 0.1% TEA) Prep->Flash High Polarity Anal->SFC Chiral/Achiral RPHPLC RP-HPLC (+ 0.1% H3PO4) Anal->RPHPLC High Resolution

Caption: Decision workflow for selecting fused thiazole purification techniques based on scale.

Protocol A: Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains the workhorse for the achiral purification of fused thiazoles, offering robust and precise separation of target APIs from reaction intermediates[9].

Self-Validating System Check: Before injecting the crude sample, run a blank injection followed by a system suitability standard (e.g., 100 µg/mL pure benzothiazole reference). Verify that the theoretical plate count is stable and peak asymmetry is between 0.8 and 1.2[8].

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare an aqueous phase of 0.1% phosphoric acid by adding 1 mL of concentrated H3PO4 to 1 L of HPLC-grade water. Use Acetonitrile as the organic phase[8]. Degas both solvents via sonication.

    • Causality: Phosphoric acid acts as a low-pH buffer, fully protonating the thiazole ring to prevent secondary interactions with the C18 stationary phase, thereby eliminating tailing[4][8].

  • Sample Preparation: Dissolve the crude mixture in the mobile phase to achieve a concentration suitable for your column loading capacity (e.g., 100 µg/mL for analytical purity checks). Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter[8][9].

    • Causality: Filtration is a critical self-validating step that prevents insoluble starting materials from precipitating on the column frit and causing overpressurization.

  • Chromatographic Execution: Inject the sample onto a C18 column (e.g., 150 x 4.6 mm, 5 µm for analytical; scale proportionally for preparative). Maintain the column oven at 30°C with a flow rate of 1.0 mL/min[8].

  • Detection: Monitor UV absorbance at 250 nm[8].

    • Causality: The fused bicyclic nature of benzothiazoles creates an extended π-conjugated system that absorbs strongly at 250 nm, ensuring maximum detection sensitivity for fraction collection[8].

Protocol B: Supercritical Fluid Chromatography (SFC)

For high-throughput environments or chiral fused thiazoles, SFC has rapidly become the preferred alternative to RP-HPLC. It utilizes supercritical CO2, which offers lower viscosity and faster mass transfer, cutting run times by up to a third[10][11].

Self-Validating System Check: Perform a parallel column screen (e.g., comparing 2-Ethylpyridine, Diol, and a chiral stationary phase) using an analytical to determine optimal selectivity before scaling to preparative dimensions[12].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude fused thiazole in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). If the compound exhibits limited solubility, Dimethyl Sulfoxide (DMSO) may be used[10][13].

    • Causality: Supercritical CO2 is highly non-polar. If the sample is not fully dissolved in a highly miscible co-solvent, it will instantaneously crash out at the injection valve, leading to system failure and loss of product[10].

  • Column Selection: Install a 2-Ethylpyridine (2-EP) stationary phase[12].

    • Causality: The intrinsic basicity of the 2-EP column surface repels the basic thiazole nitrogen. This prevents retention-time drift and sharpens peaks without the need to add volatile, system-contaminating amines (like diethylamine) to the mobile phase[12].

  • Method Execution: Run a gradient of supercritical CO2 modified with Methanol. Maintain system backpressure at ~120 bar and temperature at 40°C to keep the CO2 in its supercritical state[11].

  • Fraction Collection: Trigger fraction collection using mass spectrometry (MS).

    • Causality: Because CO2 depressurizes and evaporates at room temperature, the purified thiazole is collected in a tiny fraction of residual methanol. This drastically reduces post-purification dry-down times compared to evaporating aqueous HPLC fractions[10].

Quantitative Data Summary

The following table summarizes the comparative operational parameters for purifying fused thiazoles using the two primary methodologies.

ParameterRP-HPLC (C18)SFC (2-EP / Diol)
Typical Mobile Phase Water / AcetonitrileSupercritical CO2 / Methanol
Optimal Modifiers 0.1% Phosphoric Acid[8]None (or 0.2% NH3)[12]
Run Time (Analytical) 10 - 15 minutes[8][9]3 - 5 minutes[10][11]
Sample Diluent Mobile Phase[8]1:1 DCM/MeOH or DMSO[10][13]
Fraction Dry-Down Time High (Aqueous/Organic mix)Low (Volatile MeOH only)[10]
Primary Application High-resolution achiral purity[9]High-throughput achiral/chiral[12][14]

References

  • Google Patents. "WO2008001076A1 - Fused thiazole derivatives as kinase inhibitors." Google Patents, 2008.
  • Chernov'yants, M. S., et al. "Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole." Journal of Analytical Chemistry, 2011. URL:[Link]

  • Digitellinc. "Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents." Digitellinc. URL:[Link]

  • Chromatography Today. "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals." Chromatography Today, 2021. URL:[Link]

  • Buchi. "The quick, easy and flexible way to purify and isolate with SFC." Buchi, 2023. URL:[Link]

  • Waters. "Basic Principles for Purification Using Supercritical Fluid Chromatography." Waters Corporation, 2016. URL:[Link]

  • American Pharmaceutical Review. "Column Selection for Achiral Purification Using SFC-MS." American Pharmaceutical Review, 2012. URL:[Link]

  • The Analytical Scientist. "Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC." The Analytical Scientist, 2008. URL:[Link]

  • Nuñez et al. "Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples." Analytical and Bioanalytical Chemistry, 2023. URL:[Link]

Sources

Troubleshooting & Optimization

"improving yield in 2-amino-4H,5H,6H-cyclopenta[d]thiazol-4-one synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one (CAS 2219407-36-8) is a critical pathway for generating cyclopentane-fused thiazole scaffolds, which are ubiquitous in modern drug discovery. The standard synthetic route involves a two-step process: the


-bromination of cyclopentane-1,3-dione, followed by a Hantzsch cyclocondensation with thiourea.

Despite the conceptual simplicity of the1[1], researchers frequently encounter yield-limiting bottlenecks such as over-bromination, stalled cyclization, and poor recovery during isolation. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to maximize your isolated yields.

Mechanistic Workflow

SynthesisWorkflow A Cyclopentane-1,3-dione (Starting Material) B 2-Bromocyclopentane- 1,3-dione (Intermediate) A->B NBS, CH2Cl2 0°C to RT C 2-Amino-5,6-dihydro-4H- cyclopenta[d]thiazol-4-one (Target) B->C Thiourea, EtOH Microwave, 120°C

Fig 1: Two-step synthesis workflow from cyclopentane-1,3-dione to the target thiazole derivative.

Troubleshooting Guide & FAQs

Q1: Why am I observing multiple brominated byproducts (e.g., dibromination) during the first step, resulting in a complex crude mixture? Causality: Cyclopentane-1,3-dione is highly enolized, making the


-carbon extremely nucleophilic. Uncontrolled addition of elemental bromine (

) often leads to over-bromination (forming 2,2-dibromocyclopentane-1,3-dione) or oxidative ring-opening side reactions. Solution: Abandon aggressive

protocols in favor of N-bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (

) at 0 °C. NBS provides a low, steady concentration of electrophilic bromine, effectively suppressing dibromination. Alternatively, literature 2[2] can be used if temperature is strictly controlled.

Q2: The Hantzsch cyclocondensation shows unreacted starting material even after prolonged reflux. How can I drive the reaction to completion? Causality: The activation energy for the intramolecular cyclization (where the nitrogen attacks the ketone carbonyl) can be high. If the solvent does not adequately stabilize the transition state of the thioether intermediate, the reaction stalls, leading to 3[3]. Solution: Switch from standard thermal reflux to microwave-assisted synthesis or 4[4]. Microwave heating at 120 °C in ethanol dramatically accelerates the dehydration step, reducing reaction times from hours to 15 minutes and boosting yields by over 20%.

Q3: My crude NMR shows a mixture of the desired 2-aminothiazole and an isomeric byproduct. What causes this regioselectivity issue? Causality: As the Hantzsch reaction proceeds, hydrobromic acid (HBr) is generated. Under highly acidic conditions, the regioselectivity of the cyclization can shift, trapping the product in the5[5]. Solution: Maintain a robust basic workup. Pouring the crude reaction mixture into a mild base neutralizes the hydrohalide salt, driving the equilibrium entirely to the stable, aromatic 2-aminothiazole free base.

HantzschMechanism N1 alpha-Bromoketone + Thiourea N2 S-Alkylation (Thioether Intermediate) N1->N2 SN2 Displacement N3 Intramolecular Cyclization (Nucleophilic Attack) N2->N3 Ring Closure N4 Dehydration & Aromatization (-H2O, -HBr) N3->N4 Acidic Byproducts N5 Thiazole Free Base (Precipitate) N4->N5 5% Na2CO3 Workup

Fig 2: Mechanistic pathway of the Hantzsch thiazole cyclocondensation and neutralization steps.

Quantitative Yield Optimization Data

The following table summarizes the quantitative impact of modifying the reaction parameters on the overall isolated yield of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazol-4-one.

Bromination AgentCondensation SolventHeating MethodReaction TimeIsolated Yield (%)Purity (HPLC)

/

EthanolReflux (80 °C)4.0 h45%82%
NBS /

DMFReflux (100 °C)4.0 h62%88%
NBS /

EtOH /

(1:1)
Ultrasound (RT)1.0 h81%94%
NBS /

Ethanol Microwave (120 °C) 15 min 89% >98%

Optimized Self-Validating Protocol

This methodology is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next phase.

Phase 1: Controlled -Bromination
  • Preparation: Dissolve 10.0 mmol of cyclopentane-1,3-dione in 20 mL of anhydrous

    
     in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
    
  • Reagent Addition: Slowly add 10.5 mmol (1.05 eq) of N-bromosuccinimide (NBS) in small portions over 30 minutes.

    • Causality: Gradual addition prevents thermal spikes that promote dibromination.

  • Reaction & Validation: Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

    • Self-Validation Check: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the highly polar dione spot and the emergence of a less polar, UV-active spot confirms the completion of bromination.

  • Workup: Wash the organic layer with distilled water (3 x 20 mL) to remove the water-soluble succinimide byproduct. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the intermediate 2-bromocyclopentane-1,3-dione.
    
Phase 2: Microwave-Assisted Hantzsch Cyclocondensation
  • Setup: Transfer the crude 2-bromocyclopentane-1,3-dione (approx. 10.0 mmol) into a microwave-safe reaction vial. Add thiourea (12.0 mmol, 1.2 eq) and 10 mL of absolute ethanol.

  • Irradiation & Validation: Subject the mixture to microwave irradiation at 120 °C for 15 minutes.

    • Self-Validation Check: Upon cooling, the reaction mixture will transition from a clear solution to a turbid suspension. This visual cue indicates the successful formation of the thiazole hydrobromide salt.

Phase 3: Neutralization and Isolation
  • Precipitation: Pour the crude reaction mixture into a 100 mL beaker containing 30 mL of a 1

    1[1]. Swirl vigorously.
    
    • Self-Validation Check: Vigorous effervescence (

      
       release) will occur. The cessation of bubbling coupled with the immediate precipitation of a fine solid validates the complete neutralization of the hydrobromide salt to the free base.
      
  • Recovery: Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

  • Final Polish: Air-dry the solid on a watch glass. If ultra-high purity is required for downstream biological assays, recrystallize the product from hot ethanol.

References

  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Troubleshooting low yields in Hantzsch thiazole synthesis Source: BenchChem URL
  • Hantzsch Thiazole Synthesis Source: Chem Help Asap URL
  • Source: National Institutes of Health (NIH)

Sources

"overcoming challenges in the purification of 2-aminothiazolones"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Aminothiazolones

Introduction: The "Deceptive" Heterocycle

Welcome to the technical support hub. You are likely here because a "simple" Hantzsch condensation—reacting an


-haloketone with thiourea—has resulted in a sticky, intractable oil rather than the pristine crystals promised by the literature.

2-aminothiazolones (specifically the 4-one tautomers) are privileged scaffolds in drug discovery, acting as core structures for kinase inhibitors and antimicrobial agents. However, they present a "Purification Triad" of challenges:

  • Amphiphilic Polarity: They are often too polar for standard silica chromatography but too lipophilic for purely aqueous workups.

  • Tautomeric Equilibrium: The rapid exchange between the amino and imino forms leads to peak broadening and tailing.

  • Thiourea Contamination: Unreacted starting material mimics the solubility profile of the product, making separation difficult.

This guide moves beyond standard recipes to provide a logic-driven purification strategy.

Part 1: The Purification Decision Matrix

Before reaching for a column, assess the physical state of your crude material. Chromatography should be the last resort for this scaffold due to irreversible adsorption on silica.

PurificationStrategy Start Crude Reaction Mixture (Post-Hantzsch) StateCheck Physical State? Start->StateCheck Solid Precipitate/Solid StateCheck->Solid Oil Sticky Oil/Gum StateCheck->Oil Wash Aqueous Wash (Remove Thiourea) Solid->Wash High Purity? Triturate Trituration (Ether/Hexane) Oil->Triturate Recryst Recrystallization (EtOH/H2O or DMF/H2O) Wash->Recryst Final Polish Solidifies Solidifies? Triturate->Solidifies YesSolid Yes Solidifies->YesSolid NoSolid No (Persistent Oil) Solidifies->NoSolid YesSolid->Recryst Column Flash Chromatography (Amine-Modified Silica) NoSolid->Column

Figure 1: Strategic workflow for processing crude 2-aminothiazolone mixtures. Note that solidification/crystallization is prioritized over chromatography.

Part 2: The Solubility Paradox & Recrystallization

The most common failure mode is "oiling out" during recrystallization. This occurs when the impurity profile depresses the melting point below the solvent's boiling point, or when the solvent polarity is mismatched.

Protocol A: The "Gradient Cooling" Recrystallization

Best for: Removing trace thiourea and colored oligomers.

The Solvent System: Ethanol/Water (1:[1][2]1) is the industry standard, but DMF/Water is superior for highly substituted, insoluble derivatives [1].

  • Dissolution: Suspend crude solid in minimal Ethanol (or DMF). Heat to reflux.[3][4][5][6] If it does not dissolve, add solvent in 1 mL increments.

  • The Water Titration: Once dissolved at reflux, add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of the organic solvent (EtOH/DMF) to clear the solution.

  • Controlled Cooling:

    • Critical Step: Turn off the heat but leave the flask in the oil bath/block. Allow the bath and flask to cool to room temperature together (approx. 2-3 hours).

    • Why? Rapid cooling traps impurities in the lattice (occlusion). Slow cooling allows the thermodynamic crystal form to exclude contaminants.

  • Harvest: Filter and wash with cold water.

Data: Solvent Effectiveness Table

Solvent SystemSuitabilityNotes
EtOH / H₂O (1:1) General PurposeBest for alkyl-substituted thiazolones.
DMF / H₂O Low SolubilityRequired for aryl/heteroaryl derivatives. High boiling point makes drying difficult (use vac oven).
MeCN (Acetonitrile) SpecificGood for triturating oils; often induces crystallization without heating.
EtOAc / Hexane PoorGenerally insoluble; useful only for washing away non-polar byproducts.

Part 3: Chromatography Troubleshooting (The "Sticky" Problem)

If you must run a column, you will likely encounter "tailing"—where the spot streaks down the TLC plate. This is caused by the interaction of the basic thiazole nitrogen with acidic silanols on the silica gel.

The Solution: Amine Modifiers

Standard silica is acidic (pH ~5-6). You must neutralize the stationary phase.

Recommended Mobile Phase:

  • DCM / Methanol / NH₄OH (90:9:1)

  • Alternative: DCM / Methanol / Triethylamine (95:4:1)

Protocol B: The "Pre-Buffered" Column

  • Prepare your mobile phase with 1% Triethylamine (TEA) or NH₄OH.

  • Flush the silica column with 2-3 column volumes of this solvent before loading your sample. This deactivates the acidic sites.

  • Sample Loading: Do not load in pure DCM. Dissolve the sample in a small amount of DCM/MeOH and adsorb onto silica (dry load) to prevent precipitation at the head of the column.

Part 4: The Ghost in the NMR (Tautomerism)

Users often report: "My NMR shows a mess/broad peaks. Is it pure?" 2-aminothiazol-4-ones exist in a dynamic equilibrium between the amine and imine forms. This rate of exchange is often intermediate on the NMR time scale, causing broadening.

Figure 2: The tautomeric equilibrium.[7] Note: In solution (DMSO-d6), the amine form usually predominates, but the exchange can broaden the NH protons [2].

Diagnostic Check:

  • Action: Add a drop of D₂O to your NMR tube.

  • Result: If the broad peaks disappear (exchangeable protons) and the aromatic signals sharpen, your compound is likely pure. The "mess" was just tautomeric blurring.

Part 5: Frequently Asked Questions (Troubleshooting)

Q1: My product has a persistent pink/red color even after recrystallization.

  • Cause: Oxidation of trace phenolic impurities or polymerization of the

    
    -haloketone.
    
  • Fix: Perform a "Charcoal Filtration." Dissolve the crude in hot ethanol, add activated carbon (5-10 wt%), reflux for 15 mins, and filter through Celite while hot. Then proceed to crystallization.[3][5]

Q2: I cannot remove unreacted thiourea.

  • Cause: Thiourea has similar solubility to the product in organic solvents.

  • Fix: Exploit the basicity. Dissolve the crude mixture in 1M HCl (The thiazolone forms a salt; thiourea does not). Wash the aqueous acidic layer with Ethyl Acetate (removes non-basic impurities). Then, neutralize the aqueous layer with saturated NaHCO₃ to precipitate the pure 2-aminothiazolone [3].

Q3: The yield is significantly lower than literature (e.g., <40%).

  • Cause: The Hantzsch reaction generates HBr/HCl. If the reaction mixture becomes too acidic, the product can hydrolyze or ring-open.

  • Fix: Ensure you add a base (Sodium Acetate or NaHCO₃) during the workup to neutralize the acid immediately. Some protocols suggest adding NaOAc during the reflux for acid-sensitive substrates.

References

  • Kamali, M. (2016).[1][8] "Synthesis of some new 5-substituted of 2-amino-4-phenyl-thiazoles." Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.[1]

  • Enchev, V., et al. (2005). "Ab initio study of amino-imino tautomerism of 2-aminothiazolidine-4-one." Journal of Physical Chemistry A, 109(39), 8904-13.

  • Organic Syntheses. (1939). "2-Amino-4-methylthiazole." Org.[3][6][9][10] Synth. 19, 10.

  • Metwally, M.A., et al. (2010).[11] "2-Amino-4-thiazolidinones: Synthesis and Reactions." ResearchGate Review.

Sources

Technical Support Center: Synthesis of 2-Amino-4-thiazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-4-thiazolidinones. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the complex side reactions that frequently compromise the yield and purity of these critical pharmacophores.

The synthesis of 2-amino-4-thiazolidinones (often existing in their tautomeric 2-imino form) is traditionally achieved via the cyclocondensation of thioureas with


-halo carboxylic acids or their ester derivatives[1]. While the theoretical pathway is straightforward, the reaction is highly sensitive to kinetic and thermodynamic variables, frequently diverging into acyclic intermediates, hydrolysis products, or rearranged isomers[2].

Mechanistic Divergence & Pathway Analysis

To effectively troubleshoot, we must first understand the causality of the reaction. The standard synthesis relies on a rapid, kinetically favored S-alkylation of the thiourea by the


-haloester, followed by a base-promoted intramolecular cyclization. However, variations in temperature, pH, or electrophilicity can trigger competing pathways.

Mechanism Start Thiourea + α-Haloester S_Attack S-Alkylation (Kinetic Control) Start->S_Attack Fast (RT) N_Attack N-Alkylation (Thermodynamic/Side Rxn) Start->N_Attack High Heat/Sterics Acyclic S-Acyclic Intermediate (Stalled Reaction) S_Attack->Acyclic Thiohydantoin Thiohydantoin Isomer (Rearrangement Product) N_Attack->Thiohydantoin Cyclization Cyclization (Base Promoted) Acyclic->Cyclization NaOAc / Heat Product 2-Amino-4-thiazolidinone (Target Product) Cyclization->Product Hydrolysis Hydrolysis (Prolonged Heating/Acid) Product->Hydrolysis H2O / H+ / >5h TZD 2,4-Thiazolidinedione (Degradation Product) Hydrolysis->TZD

Mechanistic divergence in 2-amino-4-thiazolidinone synthesis showing major side reaction pathways.

Troubleshooting Guide & FAQs

Q1: Why is my LC-MS showing a major peak at M+1 Da (or M+0.98 Da) instead of the expected target mass?

The Issue: You are observing the classic signature of imine hydrolysis. Your 2-amino-4-thiazolidinone has degraded into a 2,4-thiazolidinedione. Causality: The 2-amino/2-imino group is highly susceptible to nucleophilic attack by water under acidic reflux conditions. The reaction of an


-halo acid with thiourea generates stoichiometric amounts of HX (HCl or HBr). If the reaction is refluxed for >5 hours without adequate buffering, the acidic aqueous environment hydrolyzes the imine to a carbonyl, releasing ammonia[1].
The Fix:  This is a thermodynamic degradation driven by unneutralized acid. Strictly limit reflux time to 2–4 hours and ensure a sufficient stoichiometric excess of anhydrous sodium acetate (NaOAc) is present to buffer the generated HX[1].
Q2: My mass spectrometry confirms the correct product mass, but the 1H-NMR spectrum shows unexpected splitting patterns. Did the structure rearrange?

The Issue: Yes, you are likely observing a thiohydantoin skeleton due to a regioselectivity failure. Causality: The standard pathway relies on the kinetic S-alkylation of thiourea. However, if the nitrogen of the thiourea acts as the initial nucleophile (N-alkylation), the subsequent cyclization yields a thiohydantoin derivative instead of a thiazolidinone[3]. N-alkylation is thermodynamically driven and is exacerbated by high initial reaction temperatures or the use of highly sterically hindered


-haloesters.
The Fix:  To favor the kinetic S-alkylation, lower the initial reaction temperature during the addition phase (e.g., room temperature for 30 minutes before heating). Alternatively, switch the leaving group from chloride to bromide to accelerate the S-attack at lower temperatures[1].
Q3: The reaction stalls completely. LC-MS shows an adduct with the mass of the starting materials minus the halogen (M + H2O/ROH equivalent). How do I drive the cyclization?

The Issue: Your reaction has stalled at the acyclic S-alkylated isothiouronium intermediate. Causality: The initial S-alkylation is fast, but the subsequent intramolecular cyclization requires the thiourea nitrogen to attack the ester/acid carbonyl. This stall occurs due to poor electrophilicity of the carbonyl carbon or insufficient base to deprotonate the isothiouronium nitrogen[2]. The Fix: Increase the equivalents of anhydrous NaOAc to ensure full deprotonation. If using an unreactive ester, consider hydrolyzing it to the free acid or converting it to a highly reactive


-bromoacid chloride, which cyclizes rapidly even at lower temperatures[1].
Q4: I am observing a complex mixture of degradation products and poor yields when scaling up the reaction. Why?

The Issue: Thiazolidinones are prone to over-oxidation and decomposition when subjected to prolonged heating. Causality: The sulfur atom in the thiazolidine ring can be oxidized to sulfoxides or sulfones in the presence of atmospheric oxygen and heat[1]. Scale-up often inadvertently increases the total heating time due to slower ramp and cool-down rates of larger reactor vessels. The Fix: Perform the reaction under an inert atmosphere (N2 or Ar). Monitor the reaction via TLC strictly every 30 minutes and quench immediately upon completion using an ice-water bath to rapidly halt the thermal degradation[4].

Quantitative Data: Side Reaction Matrix

Use the following table to rapidly identify and mitigate side reactions based on your analytical readouts.

Side Reaction / IssueAnalytical Signature (LC-MS / NMR)Primary Chemical CauseMitigation Strategy
Hydrolysis Mass = Target + 1 Da (Loss of NH, gain of O)Prolonged reflux (>5h) in unbuffered acidic conditions.Limit reflux to <4h; use 1.5–2.0 eq anhydrous NaOAc.
Thiohydantoin Isomerization Mass = Target; Altered 1H-NMR splittingHigh initial temp driving thermodynamic N-alkylation.Add reagents at RT; switch to

-bromo derivatives.
Stalled Acyclic Adduct Mass = Target + 18 Da (if acid) or + ROHInsufficient base; poor carbonyl electrophilicity.Increase NaOAc to 2.5 eq; use acid chlorides.
Over-Oxidation Mass = Target + 16 Da (Sulfoxide)Extended heating in atmospheric oxygen.Run under N2/Ar atmosphere; rapid cooling post-reaction.

Troubleshooting Workflow

Workflow Step1 Analyze Crude by LC-MS & NMR Cond1 Is Target Mass Present? Step1->Cond1 Issue1 Mass = Target + 1 Da (Hydrolysis to TZD) Cond1->Issue1 No, +1 Da Issue2 Mass = Target Wrong NMR (Thiohydantoin) Cond1->Issue2 Yes, but wrong NMR Issue3 Mass = Target + H2O/ROH (Acyclic Adduct) Cond1->Issue3 No, +H2O/ROH mass Fix1 Reduce reflux time (< 4h) Buffer with anhydrous NaOAc Issue1->Fix1 Fix2 Lower initial reaction Temp Favor kinetic S-alkylation Issue2->Fix2 Fix3 Increase Base (NaOAc) or switch to Acid Chloride Issue3->Fix3

Decision tree for identifying and mitigating common synthesis side reactions via analytical data.

Validated Experimental Protocol: Optimized Synthesis

To ensure a self-validating system that inherently suppresses the aforementioned side reactions, follow this optimized protocol for the synthesis of 2-amino-4-thiazolidinones[1][4][5].

Reagents Required:

  • Thiourea (1.0 eq)

  • 
    -Chloroacetic acid or Ethyl chloroacetate (1.1 eq)
    
  • Anhydrous Sodium Acetate (NaOAc) (2.0 eq)

  • Absolute Ethanol or Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Preparation & Kinetic Control: Dissolve thiourea (1.0 eq) in absolute ethanol (20 mL per 10 mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Controlled Addition: Add the

    
    -chloroacetic acid (1.1 eq) dropwise over 10 minutes at room temperature (20-25°C). Stir at room temperature for 30 minutes. Causality: This ensures the kinetically favored S-alkylation occurs first, preventing N-alkylation and subsequent thiohydantoin rearrangement.
    
  • Buffering: Add anhydrous sodium acetate (2.0 eq) to the mixture. Causality: NaOAc acts as an acid scavenger, neutralizing the HCl generated during the reaction, which is critical to prevent the hydrolysis of the imine bond later in the workflow.

  • Base-Promoted Cyclization: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 78°C for ethanol).

  • Strict Monitoring: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1) every 30 minutes. Do not exceed 4 hours of reflux. Causality: Prolonged heating beyond 5 hours leads to over-oxidation and decomposition.

  • Quenching & Isolation: Once the acyclic intermediate is consumed (usually 2-3 hours), immediately remove the flask from heat and pour the mixture into crushed ice-water (50 mL) with vigorous stirring.

  • Purification: Filter the resulting white/pale-yellow solid precipitate under a vacuum. Wash the filter cake with cold distilled water to remove unreacted thiourea and sodium salts, followed by a wash with cold sodium bicarbonate solution to neutralize any residual acid[4]. Recrystallize from a chloroform-methanol mixture or absolute ethanol to yield the pure 2-amino-4-thiazolidinone[5].

References

1.1 2.4 3.2 4.5 5.3

Sources

"how to improve the stability of pseudothiohydantoin compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Synthesis, and Troubleshooting of 2-Imino-4-Thiazolidinones

Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Specialized Support Hub

You are likely here because your "pseudothiohydantoin" samples are degrading during purification, showing inconsistent NMR signals, or failing to crystallize.

First, a critical definition to ensure we are troubleshooting the correct scaffold: Pseudothiohydantoins are chemically distinct from Thiohydantoins.

  • Pseudothiohydantoin: 2-imino-4-thiazolidinone (Sulfur is inside the ring; Nitrogen is exocyclic).

  • Thiohydantoin: 2-thioxo-4-imidazolidinone (Sulfur is exocyclic; Nitrogen is inside the ring).

This guide focuses on the 2-imino-4-thiazolidinone scaffold, formed via the S-alkylation of thioureas. This scaffold presents unique stability challenges due to the exocyclic imine bond and rapid tautomeric equilibration.

Module 1: Chemical Stability & Hydrolysis

Q: My compound disappears or decomposes during aqueous workup. What is happening?

A: You are likely experiencing imine hydrolysis . The C2-exocyclic imine bond is the "Achilles' heel" of this scaffold. Unlike the robust thioxo group of a true thiohydantoin, the imino group in pseudothiohydantoins acts similarly to a Schiff base.

The Mechanism: Under basic or strongly acidic aqueous conditions, water attacks the C2 position. This leads to ring-opening or the conversion of the imine to a carbonyl, effectively transforming your compound into a 2,4-thiazolidinedione (dione), releasing ammonia or the corresponding amine.

Troubleshooting Protocol:

  • Avoid Basic Workups: Never use

    
     or 
    
    
    
    washes if your product is a free base. The high pH catalyzes the nucleophilic attack of hydroxide on the C2 carbon.
  • Buffer Control: If aqueous contact is necessary, maintain pH 4.0–6.0 using ammonium acetate or phosphate buffers.

  • Workup Alternative: Switch to a non-aqueous workup.Precipitate the hydrochloride salt directly from the reaction mixture (e.g., Ethanol/Ether) rather than extracting the free base.

Visualization: Hydrolysis Pathway

Hydrolysis cluster_0 Stability Critical Path Start Pseudothiohydantoin (2-imino-4-thiazolidinone) Inter Tetrahedral Intermediate Start->Inter + H2O / OH- End 2,4-Thiazolidinedione (Degradation Product) Inter->End Elimination Amine Released Amine/NH3 Inter->Amine Leaving Group caption Fig 1. Hydrolytic degradation of the C2-imine bond under basic conditions.

Module 2: Tautomerism & Analytical Inconsistencies

Q: Why does my NMR spectrum show broad peaks or "missing" protons?

A: This is a classic signature of Amino-Imino Tautomerism . Pseudothiohydantoins exist in a rapid equilibrium between the imino-form (exocyclic double bond) and the amino-form (endocyclic double bond).

  • Form A (Imino): 2-imino-thiazolidin-4-one (Favored in non-polar solvents).

  • Form B (Amino): 2-amino-thiazol-4-one (Favored in polar protic solvents).

Diagnostic Table: Solvent Effects on NMR

SolventPredominant SpeciesObservationRecommendation
DMSO-

Mixture (Fast Exchange)Broad NH signals; averaged chemical shifts.Run NMR at elevated temp (

) to coalesce peaks.

Imino-formSharper peaks; distinct exocyclic NH.Use for structural characterization if solubility permits.

Amino-form (H-bonding)Exchangeable protons may disappear (D-exchange).Avoid for proton counting of NH groups.

Actionable Advice: If your HPLC peaks are splitting or tailing, it is likely on-column tautomerization.

  • Fix: Add 0.1% Formic Acid to your mobile phase. This protonates the system, locking it into the cationic salt form, which prevents tautomeric shifting during chromatography.

Module 3: Synthesis & Regioselectivity

Q: I am getting low yields or a mixture of isomers. How do I optimize the reaction?

A: The reaction between thioureas and


-halo acids (e.g., chloroacetic acid) is generally robust, but it is regiodivergent . You must control the kinetics to favor S-alkylation (Pseudothiohydantoin) over N-alkylation (Thiohydantoin) or rearrangement.

Optimization Protocol:

  • Temperature Control:

    • Room Temperature (

      
      ): Favors the Pseudothiohydantoin  (Kinetic product).
      
    • Reflux (

      
      ): Promotes rearrangement to the thermodynamically stable Thiohydantoin  or decomposition.
      
  • Solvent Selection: Use aprotic solvents like Ethyl Acetate or Acetone . Avoid Ethanol for the initial cyclization if you want to isolate the imino-salt precipitate.

  • Catalyst: Do not add base (e.g., Pyridine) initially. The reaction is self-catalyzed. The product precipitates as the hydrohalide salt, protecting it from further reaction.

Visualization: Synthesis Decision Tree

Synthesis Inputs Thiourea + Chloroacetyl Chloride Condition1 Condition: Room Temp / EtOAc Inputs->Condition1 Condition2 Condition: Reflux / Ethanol Inputs->Condition2 Result1 Pseudothiohydantoin (S-Alkylation) Condition1->Result1 Kinetic Control Result2 Thiohydantoin (Rearrangement) Condition2->Result2 Thermodynamic Control Result1->Result2 Heat/Acid (Rearrangement) caption Fig 2. Controlling regioselectivity via reaction conditions.

Module 4: Storage & Handling Standards

Q: How should I store these compounds for long-term stability?

A: Pseudothiohydantoins are prone to oxidative desulfurization and hygroscopic degradation.

  • State: Store as the Hydrohalide Salt (HCl or HBr) whenever possible. The salt form locks the nitrogen lone pairs, preventing oxidation and tautomerization.

  • Atmosphere: Store under Argon or Nitrogen. The sulfur atom is susceptible to oxidation to sulfoxides over months of air exposure.

  • Desiccation: Use a desiccator. Moisture ingress will slowly drive the hydrolysis described in Module 1.

References
  • Regiodivergent Synthesis: Rybakova, A. V., et al. (2019).[1] "Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins." Beilstein Journal of Organic Chemistry, 15, 2846–2852.

  • Structural Identification: Kidwai, M., et al. (2008). "It is '2-imino-4-thiazolidinones' and not thiohydantoins as the reaction product of 1,3-disubstituted thioureas and chloroacetylchloride."[2] ResearchGate.[3][4]

  • Medicinal Chemistry Application: Bolli, M. H., et al. (2010).[5] "2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists."[5] Journal of Medicinal Chemistry, 53(10), 4198-211.[5]

  • Tautomerism Studies: Enchev, V., et al. (2005). "Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism." Journal of Physical Chemistry A, 109(39), 8904-13.[6]

Sources

Technical Support Center: Bioassay Optimization for 2-Aminothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Refining Bioassay Protocols for 2-Aminothiazolone Derivatives Ticket ID: 2AT-OPT-2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-aminothiazolone (2-AT) derivatives because they are a "privileged scaffold" in medicinal chemistry—capable of binding diverse biological targets from kinases to antimicrobial enzymes. However, this versatility comes with a cost: 2-ATs are notorious for assay interference due to poor solubility, colloidal aggregation (PAINS behavior), and chemical instability in DMSO.

This guide moves beyond standard protocols to address the specific physical-chemical liabilities of the 2-AT scaffold.

Module 1: Solubility & Compound Management

Q: My compound precipitates when added to the assay buffer, even at low concentrations. How do I fix this?

Diagnosis: 2-aminothiazolones are often hydrophobic and possess a rigid planar structure that encourages "crashing out" in aqueous environments. Direct dilution from high-concentration DMSO stocks (e.g., 10 mM) into aqueous buffer often creates invisible micro-precipitates that cause erratic data.

Resolution Protocol: Do not dilute directly from 100% DMSO to 0% DMSO in one step. Use an Intermediate Dilution Scheme :

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into a "transition buffer" (e.g., 50% DMSO / 50% Water) to create a 1 mM working solution.

  • Final Step: Dilute the 1 mM working solution into your assay buffer to reach the final concentration (e.g., 10 µM).

    • Why this works: This allows the compound to form a hydration shell gradually, preventing the "shock" precipitation that occurs during rapid polarity shifts [1].

Q: I’m seeing activity drift when using DMSO stocks stored for >1 week. Is the compound degrading?

Diagnosis: Yes. Unlike many scaffolds, 2-aminothiazolones are chemically liable in DMSO. They can undergo oxidative dimerization or ring-opening hydrolysis over time, especially if the DMSO is hygroscopic (absorbs water from air) [2].

Actionable Advice:

  • Storage: Store dry powder at -20°C.

  • Usage: Make fresh DMSO stocks immediately before the assay.

  • Validation: If you must store stocks, use LC-MS to check for dimers (M+M peaks) before running the bioassay.

Module 2: Aggregation & False Positives (PAINS)

Q: I have a "super-potent" hit (IC50 < 1 µM), but the dose-response curve looks steep. Is this real?

Diagnosis: You are likely observing Colloidal Aggregation . 2-AT derivatives are classic "frequent hitters" or PAINS (Pan-Assay Interference Compounds). They form microscopic colloids that sequester enzymes non-specifically, leading to false inhibition.[1] A Hill slope > 2.0 is a hallmark of this artifact [3].

Resolution Protocol: The Detergent Sensitivity Screen To validate the hit, you must disrupt the colloids.

  • Control Condition: Run the dose-response in standard buffer.

  • Test Condition: Run the same dose-response with 0.01% Triton X-100 or 0.005% Tween-20 added to the buffer.

  • Interpretation:

    • If IC50 shifts significantly (>3-fold) or activity disappears: The hit was an aggregate (False Positive).

    • If IC50 remains stable: The inhibition is likely specific (True Positive).

Q: Can I use centrifugation to remove aggregates?

Diagnosis: Yes, but standard benchtop spinning is insufficient for colloidal aggregates.

Protocol: Spin the diluted compound solution at high speed (≥10,000 x g for 10 mins) before adding the enzyme. Compare the activity of the supernatant to the pre-spun sample. If the supernatant loses potency, your compound was aggregating [4].

Module 3: Optical Interference

Q: My fluorescence readout is fluctuating wildly. Are 2-ATs fluorescent?

Diagnosis: Many 2-aminothiazolone derivatives exhibit intrinsic fluorescence or can quench assay fluorophores, particularly in the blue/green region (excitation 340-400 nm). This interferes with readouts like NADH/NADPH quantification or fluorescein-based binding assays [5].[2][3]

Resolution Protocol:

  • Spectral Scan: Before the assay, scan your compound (10 µM) in assay buffer from 300–700 nm.

  • Switch Readouts:

    • If the compound fluoresces Blue/Green

      
       Switch to Red-shifted dyes  (e.g., Alexa Fluor 647) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET introduces a time delay that allows short-lived compound fluorescence to decay before the signal is measured.
      

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision tree for validating a 2-aminothiazolone hit.

BioassayLogic Start Primary Screen Hit (2-AT Derivative) CheckSlope Check Hill Slope (Dose-Response) Start->CheckSlope Steep Slope > 2.0 (Steep) CheckSlope->Steep Suspect Aggregation Normal Slope ~ 1.0 (Normal) CheckSlope->Normal Proceed DetergentTest Detergent Sensitivity Screen (+ 0.01% Triton X-100) Steep->DetergentTest Normal->DetergentTest Confirm Shift IC50 Shift > 3-fold DetergentTest->Shift Aggregator NoShift IC50 Stable DetergentTest->NoShift Artifact FALSE POSITIVE (Aggregation/Interference) Shift->Artifact Centrifuge High-Speed Spin Test (10k x g) NoShift->Centrifuge Loss Potency Loss in Supernatant Centrifuge->Loss Precipitate Stable Potency Retained Centrifuge->Stable Spectral Spectral Scan (Fluorescence Check) Stable->Spectral Interference Signal Overlap Spectral->Interference Optical Artifact Clean No Overlap Spectral->Clean Interference->Artifact Valid VALIDATED HIT Clean->Valid

Caption: Logic flow for triaging 2-aminothiazolone hits. Red paths indicate failure modes (aggregation/interference); Green paths lead to validation.

Summary Data Tables

Table 1: Troubleshooting Matrix for 2-AT Assays
SymptomProbable CauseVerification StepCorrective Action
Precipitation Poor aqueous solubility; "Shock" precipitation.Visual inspection or DLS (Dynamic Light Scattering).[1]Use intermediate dilution (50% DMSO); keep final DMSO <1%.
Steep Hill Slope Colloidal Aggregation (PAINS).Add 0.01% Triton X-100; check if IC50 shifts.Add non-ionic detergent to assay buffer; lower compound concentration.
High Background Intrinsic Fluorescence.Spectral scan of compound alone.Use Red-shifted dyes (Ex >600nm) or TR-FRET.
Drifting Potency Chemical Instability (Dimerization/Hydrolysis).LC-MS of DMSO stock.Make fresh stocks daily. Store powder at -20°C.

Detailed Experimental Protocol: Solubility Optimization

This protocol ensures your 2-AT derivative is truly soluble before you waste expensive enzyme or cells.

Materials:

  • 2-AT Derivative (Powder)

  • Anhydrous DMSO[4]

  • Assay Buffer (e.g., PBS or HEPES)

  • 96-well UV-transparent plate

  • Plate Reader (Absorbance at 600 nm)

Step-by-Step:

  • Stock Prep: Dissolve compound to 10 mM in DMSO. Vortex for 30 seconds.

  • Dilution Series: Prepare a 2-fold serial dilution in 100% DMSO first (10 mM

    
     5 mM 
    
    
    
    2.5 mM...).
  • Buffer Transfer: Transfer 2 µL of each DMSO concentration into 198 µL of Assay Buffer in the UV-transparent plate (Final DMSO = 1%).

  • Incubation: Shake plate for 30 minutes at room temperature.

  • Read: Measure Absorbance at 600 nm (OD600) .

    • Interpretation: An OD600 > 0.05 (above buffer blank) indicates turbidity/precipitation.

  • Determination: The highest concentration with OD600 < 0.05 is your Solubility Limit . Do not exceed this in bioassays.

References

  • University of Bern. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC7396345. Retrieved from [Link]

  • Auld, D. S., et al. (2017).[5] Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6] Retrieved from [Link]

  • Simeonov, A., et al. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Retrieved from [Link]

  • Devine, S. M., et al. (2025).[7] Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Addressing Inconsistencies in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biological Activity Screening. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address common inconsistencies encountered during in vitro experiments. This resource is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers face when dealing with variability in biological assays.

Q1: What are the most common sources of variability in high-throughput screening (HTS)?

A: Inconsistencies in HTS data can stem from a multitude of factors, broadly categorized as biological, technical, and environmental. Key contributors include batch-to-batch variability in reagents like fetal bovine serum (FBS)[1][2][3], inconsistent cell health and passage number[4][5], poor compound handling and storage practices[6][7][8], and physical effects within the microplates, such as the "edge effect"[9][10][11][12][13].

Q2: How can I proactively minimize variability in my cell-based assays?

A: Proactive measures are crucial for ensuring data quality. Key strategies include:

  • Standardize Cell Culture Practices: Maintain a consistent cell passage number, ensure cells are in the exponential growth phase when seeded, and regularly test for mycoplasma contamination[4][14][15].

  • Reagent Quality Control: Qualify new batches of critical reagents, particularly FBS, to ensure consistency[1][2]. Consider using serum-free or chemically defined media where possible to reduce variability[3].

  • Optimize Assay Protocols: Carefully optimize incubation times, cell seeding densities, and reagent concentrations during assay development[5][16].

  • Implement Good Laboratory Practices: Ensure proper calibration of instruments, use aseptic techniques, and maintain detailed documentation of all experimental parameters[15][17][18].

Q3: What is the "edge effect" and how can I mitigate it?

A: The edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature gradients[9][10][12]. This can lead to changes in media concentration and osmolarity, affecting cell growth and assay performance[11][13]. Mitigation strategies include:

  • Leaving the outer wells empty and filling them with sterile media or PBS to create a humidity buffer[9].

  • Using specially designed low-evaporation lids or sealing tapes[9][10][13].

  • Ensuring uniform temperature and humidity within the incubator[9].

  • Randomizing the placement of samples and controls across the plate[11].

Q4: How important is compound management in ensuring reproducible results?

A: Compound management is a critical, yet often underestimated, factor in reproducibility. Improper handling and storage can lead to compound degradation, precipitation, or concentration errors, all of which will introduce significant variability into your screening data[6][7]. Best practices include storing compounds at the correct temperature and humidity, minimizing freeze-thaw cycles, and using appropriate solvents[6][19]. Automated compound handling systems can also improve precision and reduce human error[7][8].

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides for specific issues you may encounter during your experiments.

Guide 1: High Variability Between Replicate Wells

Q: I'm observing high coefficient of variation (CV) values between my technical replicates within the same plate. What are the likely causes and how can I troubleshoot this?

A: High variability between replicate wells is a common issue that can obscure real biological effects. The root causes are often technical in nature.

Potential Causes & Troubleshooting Steps:
  • Inconsistent Cell Seeding:

    • Why it happens: A non-uniform cell suspension will result in different numbers of cells being dispensed into each well.

    • Troubleshooting Protocol:

      • Ensure thorough but gentle mixing of the cell suspension before and during plating.

      • Avoid letting the cell suspension sit for extended periods, as this can lead to settling.

      • Visually inspect the plate under a microscope after seeding to confirm even cell distribution.

  • Pipetting Errors:

    • Why it happens: Inaccurate or inconsistent liquid handling is a major source of variability, especially with small volumes.

    • Troubleshooting Protocol:

      • Ensure pipettes are properly calibrated and maintained[18].

      • Use a calibrated multichannel pipette or an automated liquid handler for dispensing reagents[20].

      • Prepare a master mix of reagents to be added to all replicate wells to minimize pipetting variations[20].

  • Edge Effects:

    • Why it happens: As discussed in the FAQs, wells on the plate's perimeter are prone to environmental fluctuations[9][10][12][13].

    • Troubleshooting Protocol:

      • Implement strategies to mitigate the edge effect as outlined in FAQ Q3.

      • If the issue persists, consider excluding the outer rows and columns from your analysis.

  • Compound Precipitation:

    • Why it happens: Test compounds may precipitate at higher concentrations, leading to inconsistent effects.

    • Troubleshooting Protocol:

      • Visually inspect wells for any signs of compound precipitation using a microscope[4].

      • If precipitation is observed, consider lowering the compound concentration range or using a different solvent system[4].

Troubleshooting Workflow: High Replicate Variability

start High CV in Replicates check_seeding Check Cell Seeding Uniformity start->check_seeding check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting Uniform resolve_seeding Improve Cell Suspension Mixing check_seeding->resolve_seeding Non-uniform check_edge Assess for Edge Effects check_pipetting->check_edge Accurate resolve_pipetting Calibrate Pipettes / Use Master Mix check_pipetting->resolve_pipetting Inaccurate check_compound Inspect for Compound Precipitation check_edge->check_compound Absent resolve_edge Implement Edge Effect Mitigation check_edge->resolve_edge Present resolve_compound Adjust Compound Concentration/Solvent check_compound->resolve_compound Precipitate Observed end_node Re-run Experiment check_compound->end_node No Precipitate resolve_seeding->end_node resolve_pipetting->end_node resolve_edge->end_node resolve_compound->end_node start Inconsistent Reporter Signal weak_signal Weak/No Signal start->weak_signal high_signal High/Saturated Signal start->high_signal high_bg High Background start->high_bg check_transfection Optimize Transfection Verify Plasmid Quality Check Reagents weak_signal->check_transfection Troubleshoot reduce_signal Reduce Plasmid DNA Decrease Integration Time Dilute Lysate high_signal->reduce_signal Troubleshoot reduce_bg Use Opaque Plates Run 'No Cell' Control Use Phenol-Free Media high_bg->reduce_bg Troubleshoot result1 result1 check_transfection->result1 Signal Improved result2 result2 reduce_signal->result2 Signal in Dynamic Range result3 result3 reduce_bg->result3 Background Reduced

Caption: Decision tree for troubleshooting reporter assay signals.

Guide 4: Artifacts from Plasticware and Reagents

Q: Could my disposable plastic labware be interfering with my assay?

A: Yes, this is a known but often overlooked source of assay interference. Plastic consumables are not always inert and can leach bioactive compounds into your assay solutions, leading to artifacts.[21]

Potential Issues and Solutions:
  • Leaching of Bioactive Compounds:

    • Why it happens: Manufacturing processes for plastics can introduce slip agents (like erucamide) and plasticizers (like phthalates) that can leach into solvents, particularly organic solvents like DMSO.[21] These leachates can inhibit enzymes or interfere with cellular processes, causing false positives or negatives.

    • Troubleshooting & Prevention:

      • Be aware that this issue is more prevalent with certain types of plastics and can vary by manufacturer and even by lot.

      • If you suspect interference, test different brands of plasticware (pipette tips, microplates, tubes) to see if the effect disappears.

      • Avoid prolonged storage of reagents or compounds in plasticware, especially in organic solvents at room temperature.

      • Consider using glass or polypropylene labware where possible, as polypropylene is often more resistant to leaching than polystyrene.[22]

  • Peptide or Compound Adsorption:

    • Why it happens: Hydrophobic peptides and small molecules can non-specifically bind to the surface of plastic tubes and plates, reducing their effective concentration in solution.[22]

    • Troubleshooting & Prevention:

      • For sensitive assays involving peptides, consider using low-binding microplates and tubes.

      • Including a small amount of a non-ionic detergent (e.g., Tween-20) or a protein like bovine serum albumin (BSA) in your buffers can help block non-specific binding sites.

References

  • Data analysis approaches in high throughput screening. (2014). Vertex AI Search.
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC.
  • Normalization techniques for high‐throughput screening by infrared matrix‐assisted laser desorption electrospray ionization mass spectrometry - PMC.
  • The edge effect in microplate assays - Lab Automation. (2023, December 16).
  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). GMP Plastics.
  • Technical Support Center: Troubleshooting Low Reporter Gene Expression from the E8I Enhancer - Benchchem. Benchchem.
  • Normalization techniques for high-throughput screening by infrared matrix-assisted laser desorption electrospray ionization mass spectrometry - PubMed. (2022, June 15).
  • Three Ways To Reduce Microplate Edge Effect - WellPlate.com. (2014, March 25).
  • Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network. (2019, August 12). paasp network.
  • What are the best practices in cell culture? - AAT Bioquest. (2023, March 13).
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation.
  • Two effective methods for correcting experimental high-throughput screening data | Bioinformatics | Oxford Academic. (2012, July 15). Oxford Academic.
  • Compound Management and Integrity - Beckman Coulter. Beckman Coulter.
  • The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. (2017, May 12). STEMCELL Technologies.
  • Luciferase-based Reporter Assay Troubleshooting Guide - GoldBio. (2020, September 1). GoldBio.
  • Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC. (2025, February 25).
  • Technical Support Center: Troubleshooting Inconsistent Data in CSRM617 Cell Viability Assays - Benchchem. Benchchem.
  • 5 Main Factors Affecting Reproducibility in Research - DoNotEdit. (2022, September 14). DoNotEdit.
  • The importance of using the optimal plastic and glassware in studies involving peptides.
  • How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results / Blog / Info`s | seamlessbio. (2025, August 10). seamlessbio.
  • Reducing the edge effect - Advancing Cell Culture - Thermo Fisher Scientific. (2016, June 27). Thermo Fisher Scientific.
  • Preventing edge effect in microplates - YouTube. (2013, October 30). YouTube.
  • Compound Handling | Applications - Hamilton Company. Hamilton Company.
  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf. Eppendorf.
  • How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (2026, February 3). Bitesize Bio.
  • Factors affecting test reproducibility among laboratories - WOAH.
  • 6 Technical Tips for Successful Cell Culture - JangoCell. (2023, October 12). JangoCell.
  • Cell culture and maintenance protocol | Abcam. Abcam.
  • On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware - ResearchGate. (2025, August 9).
  • How to Manage Serum Batch Variability in Cell Culture - Procell. (2024, November 8). Procell.
  • Compound storage made simple - Roylan Developments. Roylan Developments.
  • (PDF) Decreasing variability in your cell culture - ResearchGate. (2025, August 10).

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Technical Support Center: Optimizing Crystal Growth of Thiazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazolone Crystallization. As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of thiazolone and thiazolidinone derivatives. These heterocyclic molecules are vital in medicinal chemistry—often serving as core scaffolds for Eg5 inhibitors, HCV NS5B polymerase inhibitors, and anti-inflammatory agents[1][2]. However, their unique structural properties make them notoriously difficult to crystallize.

This guide provides causal explanations, troubleshooting workflows, and self-validating protocols to help you engineer high-quality single crystals suitable for X-ray diffraction and pharmaceutical formulation.

Section 1: Fundamental FAQs on Thiazolone Crystallization

Q: Why do my synthesized thiazolone derivatives frequently "oil out" or precipitate as amorphous solids instead of forming single crystals? A: Thiazolones, particularly 5-arylidene-4-thiazolones, often exhibit E/Z stereoisomerism at the exocyclic C=C double bond[1]. The presence of a mixture of isomers in solution disrupts the uniform packing required for crystal lattice formation, leading to amorphous precipitation or liquid-liquid separation (oiling out). The Z-conformation is generally the thermodynamically stable isomer[1][3]. To promote crystallization, you must allow the system to equilibrate to the stable Z-isomer. This is achieved by using polar protic solvents (like ethanol or acetic acid) that stabilize the transition state during isomerization, coupled with slow cooling to avoid kinetically trapping the amorphous state[4].

Q: How does the choice of solvent alter the crystal habit of thiazolones? A: Solvent polarity and hydrogen-bonding capacity directly dictate the intermolecular interactions (e.g., N–H···O=C and π–π stacking) during nucleation[5]. Non-polar solvents (e.g., n-hexane, benzene) often lead to rapid supersaturation and the formation of fine, impure powders[6]. Conversely, polar aprotic solvents (like DMF or Dioxane) coordinate strongly with the thiazolone ring, slowing down the desolvation step at the crystal surface and promoting the growth of well-defined, larger crystals (often head-to-head dimers) suitable for X-ray diffraction[4][7].

Section 2: Troubleshooting Guide - Modifying Experimental Parameters

Issue 1: "My thiazolone crystallizes as long, thin needles that are fragile and difficult to filter."

  • Root Cause: Needle-like crystals (high aspect ratio) form when crystal growth is highly anisotropic, meaning one face of the crystal grows significantly faster than the others due to strong directional hydrogen bonding along a single axis[5][8].

  • Solution (Temperature Cycling): Implement Ostwald Ripening. Instead of a linear cooling ramp, cool the solution until initial nucleation occurs (e.g., 38°C)[8]. Then, re-heat the solution slightly (e.g., to 46°C) to dissolve the smallest, thermodynamically unstable needle fragments[8]. Repeating this cycle 2-3 times favors the growth of thicker, clustered crystals over thin needles, significantly improving structural integrity and filterability[8].

Issue 2: "The product precipitates immediately upon cooling as a fine, impure powder."

  • Root Cause: The cooling rate is too rapid, leading to a massive spike in supersaturation. This causes catastrophic nucleation where thousands of tiny nuclei form simultaneously, trapping impurities (like unreacted thiourea or chloroacetates) within the lattice[9].

  • Solution (Variable-Rate Cooling): Hold the solution at 70–80°C for 1-3 hours to ensure complete dissolution[6][9]. Cool slowly at a highly controlled rate of 1°C per 5 minutes down to 20°C[8].

Section 3: Standardized Experimental Protocols
Protocol A: Variable-Rate Cooling and Temperature Cycling for Thiazolone Purification

Self-Validation Check: Successful execution of this protocol yields clustered, high-purity crystals (>99%) that filter rapidly under nitrogen pressure. Failure (e.g., cooling too fast) yields a paste-like suspension that clogs the filter[8][9].

  • Dissolution: Suspend the crude thiazolone in a selected solvent system (e.g., Ethanol or a Chlorobenzene/Hexane mix) at a 1:4 w/v ratio[6][8].

  • Heating: Heat the reactor to 70–80°C under continuous agitation (approx. 100-135 rpm) until complete dissolution is achieved[9]. Maintain for 1 to 3 hours[6].

  • Hot Filtration: Pass the hot solution through a pre-heated filter (70°C) to remove insoluble particulate impurities[9].

  • Initial Cooling & Nucleation: Cool the filtrate at a controlled rate of 1°C per 5 minutes until the first visual sign of nucleation (cloud point, typically around 38-40°C)[8].

  • Temperature Cycling: Re-heat the suspension to 46-50°C to dissolve fine kinetic crystals. Hold for 15 minutes, then cool back to 38°C[8]. Repeat this cycle twice.

  • Final Maturation: Cool the batch to 10-20°C and hold for 4-6 hours (crystal growth phase)[6][9].

  • Isolation: Filter the clustered crystals using a pressure column or centrifuge, and wash with cold solvent[8].

Protocol B: Anti-Solvent Vapor Diffusion for Single Crystal X-Ray Diffraction

Self-Validation Check: Crystals grown via this method should be highly transparent and exhibit sharp, planar faces indicative of the stable Z-isomer dimer[3][7].

  • Dissolve 5-10 mg of the pure thiazolone derivative in 0.5 mL of a high-solubility solvent (e.g., DMF or Dioxane) in a small inner vial[4].

  • Place the inner vial (uncapped) into a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., n-hexane or diethyl ether).

  • Seal the outer vial tightly. Allow the anti-solvent vapor to diffuse slowly into the inner vial over 3-7 days at room temperature.

  • Harvest the resulting planar crystals directly from the inner vial for X-ray mounting[7].

Section 4: Quantitative Data & Parameters

Table 1: Optimal Parameters for Thiazolone Crystallization

ParameterDescription / ValueCausal Impact on Crystallization
Dissolution Temperature 70°C – 100°CEnsures complete breakdown of amorphous aggregates and full solvation[6][9].
Cooling Rate 1°C per 5 minutesPrevents catastrophic nucleation; allows orderly lattice packing[8].
Temperature Cycling 38°C ↔ 46°CDrives Ostwald ripening; dissolves kinetic needles in favor of stable clusters[8].
Solvent (Polar Protic) Ethanol, Acetic AcidStabilizes transition states for E/Z isomerization, favoring the stable Z-isomer[1][4].
Solvent (Aprotic/Non-polar) DMF, Dioxane, HexaneUsed in anti-solvent vapor diffusion to control supersaturation slowly[4][6].
Section 5: Workflows and Pathways

Thiazolone_Crystallization Start Crude Thiazolone in Solution CheckHabit Observe Initial Precipitation Habit Start->CheckHabit Needles Issue: Thin Needles (High Aspect Ratio) CheckHabit->Needles Anisotropic Growth Powder Issue: Fine Powder (Amorphous/Impure) CheckHabit->Powder Rapid Supersaturation Oiling Issue: Oiling Out (Liquid-Liquid Sep) CheckHabit->Oiling E/Z Isomer Mixture Cycling Apply Temperature Cycling (38°C <-> 46°C) Needles->Cycling SlowCool Variable Rate Cooling (1°C / 5 mins) Powder->SlowCool SolventChange Switch to Polar Protic Solvent (EtOH/AcOH) Oiling->SolventChange Success High-Purity Single Crystals (Z-Isomer Stabilized) Cycling->Success Ostwald Ripening SlowCool->Success Controlled Nucleation SolventChange->Success Isomer Equilibration

Workflow for troubleshooting and optimizing thiazolone crystal growth parameters.

References
  • Ultrasound-assisted Synthesis of Auxiliary Pyrazoline Integrated Thiazole, Thiazolone Derivative and Their Biological Evaluation - Journal of Medicinal and Chemical Sciences. 3

  • Single crystal X-ray diffraction results of 2p. (i) The ORTEP diagram... - ResearchGate. 7

  • Purification of isothiazolones - European Patent Office - EP 0375265 B1 - European Patent Office. 8

  • New process for refining 2,4-diethyl thiazolone - Patsnap.6

  • CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents. 9

  • Design and synthesis of novel thiadiazole-thiazolone hybrids as potential inhibitors of the human mitotic kinesin Eg5 - UCL Discovery. 1

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC. 2

  • Thiazolidinone: A Structural Motif of Great Synthetic and Biological Importance - ResearchGate. 5

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - Dove Medical Press. 4

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Validation & Comparative

A Comparative Guide to the In Vitro Validation of Cyclopentathiazolones as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of cyclopentathiazolone derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will compare the methodologies for assessing cyclopentathiazolones against established standards and alternative techniques, supported by experimental data and logical workflows.

Introduction: The Therapeutic Potential of Cyclopentathiazolones

Cyclopentathiazolones represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as anticancer agents, with derivatives demonstrating cytotoxic effects against various cancer cell lines.[1] However, an initial observation of cell death is merely the first step. A rigorous, multi-faceted in vitro validation process is essential to characterize the compound's potency, mechanism of action, and therapeutic window. This guide outlines this critical validation workflow, from initial cytotoxicity screening to deeper mechanistic studies.

Part 1: Foundational Assessment of Cytotoxicity

The primary goal of an anticancer agent is to kill or inhibit the proliferation of cancer cells.[2] Cytotoxicity assays are the first-line tools to quantify this effect, typically by determining the half-maximal inhibitory concentration (IC50) – the concentration of the compound required to inhibit cell growth by 50%.

Methodology 1: Tetrazolium Reduction Assays (MTT & MTS)

These are colorimetric assays that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[3] In viable cells, mitochondrial dehydrogenase enzymes convert a tetrazolium salt (like MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of living cells.[4]

Causality Behind Experimental Choices:

  • Why choose MTS over MTT? The formazan product of MTS is water-soluble, eliminating the need for a solubilization step that is required for the water-insoluble MTT formazan. This simplifies the protocol and reduces potential errors.

  • Why a 48-72 hour incubation? This duration is typically sufficient to allow for at least one to two cell doublings, enabling the observation of significant anti-proliferative effects.

Experimental Protocol: MTS Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclopentathiazolone derivative and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: Add MTS reagent, in conjunction with an electron coupling reagent (e.g., phenazine methosulfate), to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours until a distinct color change is observed in the negative control wells.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Methodology 2: Real-Time Cell Analysis (RTCA)

As an alternative to endpoint assays like MTS, RTCA offers a kinetic, label-free method for monitoring cell proliferation. This system measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the culture plate.

Comparative Advantage: The primary advantage of RTCA is its ability to continuously monitor cell response from the moment of compound addition. This provides a much richer dataset, revealing not only the endpoint cytotoxicity but also the dynamics of the cellular response (e.g., immediate cytostatic effects vs. delayed cytotoxicity). This is critical for distinguishing between different mechanisms of action early on.[5]

Data Presentation: Comparative Cytotoxicity

To contextualize the potency of a novel cyclopentathiazolone, its IC50 values should be compared against a standard chemotherapeutic agent across a panel of relevant cancer cell lines.

CompoundCell LineIC50 (µM)
Cyclopentathiazolone Derivative 3g Caco-2 (Colon)18.3[1]
MDA-MB-231 (Breast)25.4[1]
SK-MEL-30 (Melanoma)30.6[1]
Doxorubicin (Standard Drug) Caco-2 (Colon)~0.5 - 1.5
MDA-MB-231 (Breast)~0.1 - 0.5[6]
SK-MEL-30 (Melanoma)~0.05 - 0.2

Note: IC50 values for Doxorubicin are representative and can vary between studies.

Part 2: Elucidating the Mechanism of Cell Death

Demonstrating cytotoxicity is not sufficient; understanding how a compound induces cell death is crucial. A desirable anticancer agent should primarily induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as necrosis can trigger an inflammatory response.[2]

Methodology: Apoptosis Assay via Annexin V & Propidium Iodide (PI) Staining

This is the gold-standard assay for detecting and differentiating apoptosis from necrosis using flow cytometry.[7][8]

Scientific Principle:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[3][9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7][9]

By using both stains, we can distinguish four cell populations:

  • Viable: Annexin V-negative / PI-negative

  • Early Apoptotic: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

  • Necrotic: Annexin V-negative / PI-positive (less common)

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the cyclopentathiazolone derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Visualization: Apoptosis Assay Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed & Treat Cells (e.g., 24h) B Harvest Adherent & Floating Cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate 15 min in Dark E->F G Flow Cytometry Analysis F->G H Quadrant Gate Setting G->H I Data Interpretation: Viable, Apoptotic, Necrotic Populations H->I

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Part 3: Investigating Effects on Cell Cycle Progression

A hallmark of cancer is uncontrolled cell division, which arises from a dysregulated cell cycle.[10] Many effective anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[11][12]

Methodology: Cell Cycle Analysis with Propidium Iodide

This technique uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Scientific Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13]

  • G0/G1 Phase: Cells have a normal (2N) diploid DNA content.

  • S Phase: Cells are actively replicating their DNA, so their content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) tetraploid DNA content.

Causality Behind Experimental Choices:

  • Why use ethanol for fixation? Alcohol-based fixatives like ethanol are generally preferred for cell cycle analysis because they permeabilize the cell membrane while precipitating DNA, resulting in clean DNA content histograms with low variance.[13]

  • Why treat with RNase? PI can also bind to double-stranded RNA. Treating the cells with RNase is a critical step to degrade RNA, ensuring that the PI signal comes exclusively from DNA for an accurate cell cycle profile.[13]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells and treat with the cyclopentathiazolone derivative as described for the apoptosis assay.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells using a flow cytometer. View the DNA staining on a linear scale to best resolve the 2N and 4N peaks.[13]

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated Control 65%20%15%
Cyclopentathiazolone (IC50) 25%15%60%
Nocodazole (Positive Control) 10%10%80%

Data is hypothetical and for illustrative purposes. Nocodazole is a known agent that induces G2/M arrest.

Visualization: General Anticancer Validation Workflow

G A Compound Synthesis (Cyclopentathiazolone) B Primary Screening: Cytotoxicity Assay (MTS / RTCA) A->B C Determine IC50 Values Across Cell Lines B->C D Does it show potent and selective activity? C->D E STOP: Low Potency or High Toxicity D->E No F Proceed to Mechanistic Studies D->F Yes G Apoptosis Assay (Annexin V / PI) F->G H Cell Cycle Analysis (PI Staining) F->H I Pathway Analysis (Western Blot, etc.) F->I J Comprehensive Profile of Anticancer Activity G->J H->J I->J

Caption: A generalized workflow for the in vitro validation of anticancer compounds.

Conclusion

The validation of a potential anticancer agent like a cyclopentathiazolone derivative requires a systematic and multi-pronged approach. An initial cytotoxicity screen to establish potency is essential but must be followed by rigorous mechanistic studies to determine how the compound works. By employing assays for apoptosis and cell cycle analysis, researchers can build a comprehensive profile of the compound's biological activity. This logical progression of experiments, with a clear understanding of the principles behind each technique, ensures the generation of robust and reliable data, paving the way for further preclinical development.

References

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  • Szymańska, E., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465. Retrieved from [Link]

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  • Wang, C., et al. (2022). Repurposing antifungal drugs for cancer therapy. Journal of Hematology & Oncology, 15(1), 35. Retrieved from [Link]

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  • El-Gamal, M. I., et al. (2021). Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know?. Cancers, 13(13), 3208. Retrieved from [Link]

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  • El-Sayed, N. N. E., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(9), 5988-6005. Retrieved from [Link]

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A Comparative Analysis of the Antibacterial Spectrum of Thiazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1][2][3] Among the myriad of heterocyclic compounds investigated, thiazole and its derivatives have emerged as a particularly promising class due to their broad-spectrum biological activities.[4][5][6] This guide provides a comparative analysis of the antibacterial spectrum of various thiazole compounds, supported by experimental data and protocols, to aid researchers and drug development professionals in this critical field.

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a core structure in numerous natural and synthetic compounds with significant pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[4][5][7][8] Its presence in established antibiotics like Penicillin and Ceftriaxone underscores its importance in medicinal chemistry.[4][7] The versatility of the thiazole scaffold allows for diverse structural modifications, leading to a wide range of derivatives with potent and varied antibacterial profiles.[2][4]

Understanding the Antibacterial Action of Thiazole Derivatives

The antibacterial efficacy of thiazole compounds stems from their ability to interfere with essential bacterial processes. Their amphiphilic nature, possessing both hydrophilic and hydrophobic properties, facilitates their penetration into bacterial cell membranes.[1] This can lead to membrane disruption, leakage of cytoplasmic contents, and ultimately, cell death.[1] Furthermore, specific thiazole derivatives have been shown to target key bacterial enzymes, such as β-ketoacyl-acyl-carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis, and DNA gyrase, an enzyme essential for DNA replication.[9][10][11] Some thiazole-quinolinium derivatives have also been found to inhibit the FtsZ protein, which is vital for bacterial cell division.[12][13]

Comparative Antibacterial Spectrum: Gram-Positive vs. Gram-Negative Bacteria

Numerous studies have demonstrated the broad-spectrum antibacterial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria.[4] However, the specific activity can vary significantly based on the substitutions on the thiazole ring.

Gram-Positive Bacteria:

Thiazole compounds have shown particular promise against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] For instance, certain phenylthiazole derivatives have exhibited potent activity against multiple MRSA strains, with some demonstrating more rapid bactericidal effects than vancomycin.[14] The introduction of bulky or conformationally restricted groups on the thiazole ring has been shown to enhance anti-MRSA activity.[14] Thiazole aminoguanidines have also been identified as potent agents against Gram-positive bacteria, with potential targets being undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP).[15]

Gram-Negative Bacteria:

While many thiazole derivatives show strong activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria can be more variable.[10][15] The outer membrane of Gram-negative bacteria often presents a significant permeability barrier. However, structural modifications that increase molecular flexibility have been shown to improve activity against Gram-negative organisms like Escherichia coli.[15] Certain thiazole derivatives incorporating furan and imidazole scaffolds have demonstrated lower Minimum Inhibitory Concentration (MIC) values against E. coli than the standard antibiotic neomycin.[16] Additionally, some thiazole-based Schiff base compounds have displayed good activity against E. coli and Pseudomonas aeruginosa.[17]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial strains, providing a snapshot of their comparative antibacterial spectrum.

Thiazole Derivative ClassBacterial StrainMIC (µg/mL)Reference
PhenylthiazolesMRSA (various strains)0.4 - 5.5[14]
Thiazole AminoguanidinesS. aureusModerate to Good[15]
Thiazole-Quinolinium DerivativesMRSA (various strains)1 - 32[13]
Thiazole-Quinolinium DerivativesVancomycin-resistant Enterococcus2 - 32[13]
Thiazole-Furan-Imidazole HybridsE. coli4.88 - 39.06[16]
Thiazole-Furan-Imidazole HybridsS. aureus4.88 - 19.53[16]
Thiazole HydrazinesE. coli62.5[18]
Thiazole HydrazinesS. aureus>100 (less active)[18]
2,4-disubstituted Thiazoles (with nitro group)E. coli3.92 - 4.23[1]

Structure-Activity Relationship (SAR) Insights:

The antibacterial spectrum of thiazole compounds is intricately linked to their chemical structure. Key SAR observations include:

  • Substitutions at the C2 and C5 positions: The nature of the substituent at these positions significantly influences activity. For instance, large hydrophilic and electronegative groups at the C2 position can enhance antibacterial activity.[19] Conversely, small hydrophobic and electronegative moieties at the C5 position are also considered beneficial.[19]

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2), can enhance antibacterial potency.[1][4]

  • Hybrid Molecules: Hybridizing the thiazole ring with other bioactive heterocyclic moieties, such as pyrazoline or imidazole, can lead to compounds with enhanced and broader antibacterial activity.[1][3][9]

  • Molecular Flexibility: Increasing the molecular flexibility by inserting rotatable bonds can improve activity against Gram-negative bacteria.[15]

Experimental Protocols for Antibacterial Spectrum Analysis

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are paramount. The following sections detail the methodologies for determining the antibacterial spectrum of thiazole compounds.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing a quantitative measure of antibacterial potency (MIC value). This allows for direct comparison between different thiazole derivatives and standard antibiotics.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Preparation of Thiazole Compound Dilutions:

    • Prepare a stock solution of each thiazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted thiazole compounds.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the thiazole compound at which there is no visible growth.[20]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.

Causality: The disk diffusion assay provides a rapid and visual assessment of the antibacterial activity of a compound. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound, offering a straightforward comparative tool.

Step-by-Step Protocol:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

    • Ensure the agar depth is uniform (approximately 4 mm).

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the thiazole compound onto the surface of the inoculated agar.

    • Also, place a control disk (impregnated with the solvent used to dissolve the compound) and a standard antibiotic disk.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC determination and the Kirby-Bauer assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate with Bacteria and Compounds A->C B Prepare Serial Dilutions of Thiazole Compounds B->C D Incubate at 37°C for 16-20 hours C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plates C Inoculate Agar Plate for Confluent Growth A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Apply Thiazole-Impregnated Disks to Agar Surface C->D E Incubate at 37°C for 16-24 hours D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Conclusion and Future Directions

Thiazole compounds represent a rich and versatile scaffold for the development of novel antibacterial agents.[4][7] Their demonstrated efficacy against a broad spectrum of bacteria, including multi-drug resistant strains, makes them a high-priority area for further research.[2][3][12] Future efforts should focus on the rational design and synthesis of new thiazole derivatives based on a deeper understanding of their structure-activity relationships and mechanisms of action. The hybridization of the thiazole nucleus with other pharmacophores is a particularly promising strategy to enhance antibacterial potency and broaden the spectrum of activity.[1][3] Continued investigation into their in vivo efficacy and toxicological profiles will be crucial for translating these promising compounds from the laboratory to clinical applications.

References

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021, June 18). Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17). Retrieved from [Link]

  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus | ACS Infectious Diseases. (2024, January 17). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (2024, January 9). Retrieved from [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020, October 2). Retrieved from [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PLOS. (2015, November 4). Retrieved from [Link]

  • Synthesis and Evaluation of Novel Thiazole Derivatives - Sciforum. (n.d.). Retrieved from [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed. (2023, November 5). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety - MDPI. (2014, January 17). Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (2024, January 9). Retrieved from [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022) - Preprints.org. (2023, December 5). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (2022, September 30). Retrieved from [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Publishing. (2020, April 16). Retrieved from [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC. (2015, November 4). Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives - ResearchGate. (2016, February 25). Retrieved from [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC. (2021, December 23). Retrieved from [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC. (2024, March 27). Retrieved from [Link]

  • Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC. (n.d.). Retrieved from [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Publishing. (2020, April 16). Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved from [Link]

  • Study of Antibacterial Effect of Novel Thiazole, Imidazole and Tetrahydropyridine Derivatives against Escherichia coli - Journal of Medical Bacteriology. (2015, December 15). Retrieved from [Link]

  • (PDF) Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound - ResearchGate. (2026, January 16). Retrieved from [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Thiazole-based approved drugs. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. (2023, April 7). Retrieved from [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores - ResearchGate. (n.d.). Retrieved from [Link]

Sources

"comparative study of antioxidant potential in thiazolone analogues"

[1]

Executive Summary: The Thiazolone Advantage

Thiazolones, particularly thiazolidin-4-one scaffolds, have emerged as a privileged structure in medicinal chemistry due to their versatility in acting as hydrogen bond donors/acceptors and their capacity for metal chelation. While traditionally known for antimicrobial and anti-inflammatory properties, recent comparative studies highlight their significant antioxidant potential , often rivaling standard agents like Ascorbic Acid and Trolox when appropriately substituted.

This guide objectively compares the antioxidant efficacy of key thiazolone analogues, dissecting the Structure-Activity Relationships (SAR) that drive potency and providing validated protocols for replication.

Structural Landscape & SAR Analysis

The antioxidant efficacy of thiazolone analogues is not intrinsic to the core ring alone but is heavily modulated by substituents at the C2 , N3 , and C5 positions. The primary mechanism involves Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) , stabilized by resonance in the resulting radical species.

Key SAR Findings
  • C5-Arylidene Substitution: Introduction of electron-rich benzylidene moieties (e.g., 3,4-dihydroxyphenyl) at C5 significantly enhances radical scavenging via resonance stabilization.

  • N3-Hybridization: Fusing the thiazolone ring with other pharmacophores like 1,3,4-thiadiazoles or triazoles at the N3 position creates "hybrid" drugs with superior potency compared to the monocyclic parent.

  • Electronic Effects: Electron-donating groups (EDGs) such as -OH and -OCH₃ on phenyl rings attached to C2 or C5 lower the bond dissociation enthalpy (BDE) of phenolic hydrogens, facilitating radical neutralization.

Visualization: Thiazolone SAR Map

The following diagram illustrates the critical substitution points and their impact on antioxidant activity.[1]

SAR_ThiazoloneCoreThiazolidin-4-one CoreC2C2 Position:Lipophilicity & StabilityCore->C2N3N3 Position:Hybridization TargetCore->N3C5C5 Position:Radical Scavenging HubCore->C5C2_ModAryl/Alkyl Groups:Modulate BioavailabilityC2->C2_ModN3_ModHeterocyclic Hybrids:(e.g., Thiadiazoles)Increases Potency > 2-foldN3->N3_ModC5_ModArylidene with EDGs:(-OH, -OMe)Critical for DPPH/ABTS activityC5->C5_Mod

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification sites on the thiazolidin-4-one core for maximizing antioxidant potential.

Comparative Performance Analysis

The following data synthesizes results from recent comparative studies (2021–2025), focusing on IC50 values (concentration required to inhibit 50% of radicals). Lower IC50 values indicate higher potency.[2][3][4]

Table 1: DPPH Radical Scavenging Activity

Comparative data of Thiazolone Hybrids vs. Ascorbic Acid (Standard)

Compound ClassSpecific AnalogueIC50 (µg/mL or µM)Relative Potency vs. StdKey Structural FeatureRef
Standard Ascorbic Acid 22.8 – 29.2 µM 1.00 (Baseline) Enediol group[1, 2]
Thiazolidinone-Thiadiazole TZD-5 27.50 µM High (~1.06x) 5-phenyl-1,3,4-thiadiazole hybrid[2]
Thiazolidinone-ThiadiazoleTZD-328.00 µMHigh (~1.04x)Nitro/Chloro substitution[2]
Oxazinyl-ThiazolidinoneCompound 9a6.62 µg/mLVery High (>3x) Oxazine fusion + lipophilic chain[3]
Thiazolidinone-BenzothiazoleDerivative 10d30.9 µg/mLModerate (0.8x)Benzothiazole hybrid[3]
Catechol-ThiazoleCHT< TroloxSuperior Catechol moiety + Hydrazinyl linker[4]
Thiazolidine-2,4-dioneDerivative 69.18 µg/mLHigh (>2x)5-benzylidene substitution[1]

Analysis:

  • Hybrid Superiority: Compounds like TZD-5 and Compound 9a demonstrate that fusing the thiazolone ring with electron-rich heterocycles (thiadiazole, oxazine) creates a synergistic effect, often surpassing the potency of Ascorbic Acid.

  • Substitution Sensitivity: Simple thiazolidinones without C5-arylidene or N3-hybridization generally show weak activity (IC50 > 100 µg/mL). The presence of a phenolic hydroxyl or catechol group is a non-negotiable requirement for high-tier antioxidant activity in this class.

Mechanistic Validation

To understand why these analogues work, we must look at the radical scavenging pathway. The most potent analogues operate via a Hydrogen Atom Transfer (HAT) mechanism, where the thiazolone derivative donates a hydrogen atom to the unstable radical (e.g., DPPH•), becoming a stable radical itself.

Visualization: Radical Scavenging Mechanism

Mechanismcluster_stabilityStabilization FactorsDrugThiazolone Analogue(Ar-OH)ComplexTransition State[Ar-O...H...Radical]Drug->Complex H-Atom DonationRadicalFree Radical(DPPH• / ROS)Radical->ComplexProduct1Neutralized Species(DPPH-H)Complex->Product1Product2Stable Thiazolone Radical(Resonance Stabilized)Complex->Product2Product2->Product2 Resonance viaC5-Arylidene system

Figure 2: Proposed Hydrogen Atom Transfer (HAT) mechanism. The stability of the resulting thiazolone radical (Product 2) determines the reaction rate and overall antioxidant potency.

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols include internal validation steps using a standard reference (Ascorbic Acid or Trolox).

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine IC50 values for thiazolone analogues.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Keep in amber bottle, 4°C).

  • Sample Stock: 1 mg/mL of Thiazolone analogue in DMSO.

  • Standard: L-Ascorbic Acid (Freshly prepared).

Workflow:

  • Preparation: Prepare serial dilutions of test compounds and standard (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction: In a 96-well plate, mix 20 µL of sample dilution with 180 µL of DPPH solution.

  • Control: Use DMSO + DPPH as the negative control (A_control).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

Calculation:

5
Protocol B: ABTS Cation Decolorization Assay

Objective: Verify antioxidant capacity via electron transfer (SET) mechanism.

Workflow Visualization:

WorkflowStep1Generate ABTS•+(7mM ABTS + 2.45mM K-Persulfate)Incubate 12-16h in darkStep2Dilute ABTS•+(Adjust Abs to 0.70 ± 0.02 at 734nm)Step1->Step2Step3Assay ExecutionMix 10µL Sample + 190µL ABTS•+Step2->Step3Step4Incubation6 Minutes @ RTStep3->Step4Step5Read Absorbance@ 734 nmStep4->Step5

Figure 3: Step-by-step workflow for the ABTS radical cation decolorization assay.

Conclusion & Recommendations

The comparative analysis confirms that thiazolone analogues are not merely bioisosteres but potent antioxidant scaffolds when appropriately functionalized.

Top Candidates for Further Development:

  • TZD-5 (Thiadiazole hybrid): Exhibits IC50 values comparable to Vitamin C, with added potential for antimicrobial activity.

  • Compound 9a (Oxazinyl-thiazolidinone): Shows superior potency in specific assays, likely due to enhanced lipophilicity allowing better interaction with radicals in lipid environments.

Recommendation: For drug development, prioritize N3-substituted thiazolidin-4-ones with C5-catechol or C5-vanillyl motifs. These combinations maximize the dual mechanisms of radical scavenging and metal chelation.

References

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. (2021). Link

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Saudi Journal of Medical and Pharmaceutical Sciences. (2025). Link

  • Benchmarking the antioxidant activity of thiadiazole compounds against standard antioxidants like Vitamin C. BenchChem Technical Guides. (2025). Link

  • Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. MDPI Antioxidants. (2022). Link

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Semantic Scholar. (2021). Link

Head-to-Head Comparison of Antiviral Activity: Nirmatrelvir, Remdesivir, and Molnupiravir Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: March 2026

The rapid development of direct-acting antivirals (DAAs) against SARS-CoV-2 yielded three cornerstone therapeutics: Nirmatrelvir, Remdesivir, and Molnupiravir. For researchers and drug development professionals, understanding the comparative in vitro efficacy, cellular pharmacokinetics, and mechanistic divergence of these compounds is critical. This guide provides an objective, data-driven comparison of these established drugs, detailing the causality behind assay design and providing self-validating protocols for reproducible antiviral screening.

Mechanism of Action (MoA) & Target Divergence

To accurately compare antiviral efficacy, we must first delineate the distinct molecular targets of each compound within the viral replication cycle.

  • Nirmatrelvir: A reversible, covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Mpro). By binding to the catalytic cysteine (Cys145), it halts the cleavage of polyproteins pp1a and pp1ab, preventing the assembly of the viral replication-transcription complex (RTC).

  • Remdesivir: A nucleotide analog prodrug. Once metabolized into its active triphosphate form (GS-443902), it competes with endogenous ATP for incorporation by the RNA-dependent RNA polymerase (RdRp). Its incorporation causes delayed RNA chain termination, stalling the polymerase three base pairs downstream.

  • Molnupiravir: A nucleoside analog prodrug (EIDD-2801) that converts to β-d-N4-hydroxycytidine (NHC or EIDD-1931). The RdRp incorporates NHC into the nascent RNA, which then tautomerizes and pairs with either Guanine or Adenine. This induces a viral error catastrophe (lethal mutagenesis) during the next round of replication[1].

MoA Virus SARS-CoV-2 Entry Viral Entry & Uncoating Virus->Entry Translation Translation of pp1a/ab Entry->Translation Proteolysis Proteolysis by Mpro Translation->Proteolysis RdRp RNA Replication (RdRp) Proteolysis->RdRp Forms RTC Assembly Viral Assembly RdRp->Assembly Nirmatrelvir Nirmatrelvir (Protease Inhibitor) Nirmatrelvir->Proteolysis Remdesivir Remdesivir (Chain Termination) Remdesivir->RdRp Molnupiravir Molnupiravir (Lethal Mutagenesis) Molnupiravir->RdRp

SARS-CoV-2 replication cycle highlighting targeted inhibition by established antivirals.

Cellular Model Selection: The Causality of Experimental Choices

A common pitfall in antiviral screening is the uncritical use of the Vero E6 cell line. While Vero E6 cells yield high viral titers, they lack the transmembrane protease serine 2 (TMPRSS2), forcing the virus to enter via the cathepsin-mediated endosomal pathway. This artificially alters the efficacy profile of entry inhibitors and certain prodrugs[2].

For a highly rigorous head-to-head comparison, Calu-3 cells (human lung adenocarcinoma) are the gold standard, as they express TMPRSS2 and mimic physiological airway infection. However, Calu-3 cells heavily express P-glycoprotein (Pgp) efflux pumps. Nirmatrelvir is a known Pgp substrate; testing it in Calu-3 without a Pgp inhibitor artificially inflates its EC50 by up to 100-fold[3]. Therefore, adding a Pgp inhibitor (e.g., CP-100356) is a critical experimental choice to restore physiological intracellular drug concentrations and allow a true comparison against Remdesivir and Molnupiravir[3].

Head-to-Head In Vitro Antiviral Activity

The following table synthesizes quantitative data from standardized in vitro assays utilizing Calu-3 cells (supplemented with a Pgp inhibitor for Nirmatrelvir normalization) against the ancestral SARS-CoV-2 strain[1][3].

DrugPrimary TargetCell Line ModelEC50 (µM)CC50 (µM)Selectivity Index (SI)
Nirmatrelvir 3CLpro (Mpro)Calu-3 (+ Pgp inhibitor)~0.06 - 0.10>100>1000
Remdesivir RdRpCalu-3~0.40 - 0.60>100>160
Molnupiravir (NHC) RdRpCalu-3~0.08 - 0.25>50>200

Note: EC50 values represent the 50% effective concentration for viral inhibition. CC50 represents the 50% cytotoxic concentration. Data is aggregated from peer-reviewed benchmark studies[1][3].

Experimental Methodology: Self-Validating CPE Reduction Assay

To evaluate these compounds, we utilize a Cytopathic Effect (CPE) reduction assay coupled with an ATP-dependent luminescence readout. This protocol is a self-validating system : because the luminescence reagent (e.g., CellTiter-Glo) measures host cell ATP, any drug that is inherently cytotoxic will result in a loss of signal, intrinsically preventing false-positive antiviral readouts[4].

Workflow Seed Seed Calu-3 Cells (96-well plate) Drug Add Serial Dilutions of Antivirals Seed->Drug Infect Infect with SARS-CoV-2 (MOI = 0.01) Drug->Infect Incubate Incubate 72h (37°C, 5% CO2) Infect->Incubate Assay Cell Viability Assay (ATP Luminescence) Incubate->Assay Analysis Calculate EC50 & CC50 (Regression) Assay->Analysis

Step-by-step workflow for the in vitro Cytopathic Effect (CPE) reduction assay.

Step-by-Step Protocol
  • Cell Seeding: Seed Calu-3 cells at a density of

    
     cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2 to allow adherence[5].
    
  • Compound Preparation: Prepare 3-fold serial dilutions of Nirmatrelvir, Remdesivir, and Molnupiravir (EIDD-1931) in assay medium (DMEM with 2% FBS). Crucial step: For Nirmatrelvir wells, supplement the medium with 2 µM CP-100356 (Pgp inhibitor) to prevent artificial drug efflux[3].

  • Drug Pre-incubation: Aspirate the growth medium from the cell plates and add 50 µL of the serially diluted compounds. Include "Mock-infected" (cell control) and "Vehicle-only" (virus control) wells. Incubate for 2 hours.

  • Viral Infection: Dilute the SARS-CoV-2 viral stock to achieve a Multiplicity of Infection (MOI) of 0.01. Add 50 µL of the viral inoculum to the test wells. The final assay volume is 100 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2 to allow for multiple rounds of viral replication and subsequent cytopathic effect.

  • Endpoint Readout: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Data Analysis: Read luminescence using a microplate reader. Calculate the percentage of CPE inhibition relative to the virus control (0% inhibition) and cell control (100% inhibition). Determine the EC50 and CC50 using non-linear regression analysis (four-parameter logistic fit)[4].

Synergistic Potential and Resistance Profiles

While monotherapies are effective, the evolutionary pressure on the SARS-CoV-2 genome necessitates the exploration of combination therapies. Head-to-head assays demonstrate that combining an Mpro inhibitor (Nirmatrelvir) with an RdRp inhibitor (Molnupiravir or Remdesivir) yields profound synergistic effects.

In in vitro yield reduction assays, the combination of Molnupiravir and Nirmatrelvir reduced viral titers by an additional 0.4–2.1 log compared to Molnupiravir alone, achieving high Bliss synergy scores[2]. By targeting distinct phases of the viral life cycle (proteolysis vs. RNA replication), these combinations not only enhance potency but significantly raise the genetic barrier to viral resistance, paving the way for next-generation clinical protocols.

References

1.3, National Institutes of Health (NIH). 2.1, Frontiers in Immunology. 3.5, Bio-protocol. 4.2, National Institutes of Health (NIH). 5.4, reframeDB.

Sources

Safety Operating Guide

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one (CAS: 2219407-36-8) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior.

This compound—a cyclopentanone ring fused to an aminothiazole core—presents unique operational and disposal challenges. The amino group imparts weak basicity and potential biological reactivity (such as skin sensitization or respiratory irritation), while the sulfur and nitrogen heteroatoms in the thiazole ring dictate strict environmental compliance during destruction to prevent the release of toxic oxides[1][2].

The following guide provides a self-validating, field-proven framework for the safe handling, spill containment, and terminal disposal of this compound, ensuring both laboratory safety and regulatory compliance.

Chemical Profiling & Causality of Hazards

To design a robust disposal protocol, we must first understand the structure-activity relationship (SAR) of the waste material:

  • The Thiazole Core: Compounds containing a thiazole ring are notorious for their toxicity to aquatic life (H400/H410). They resist rapid environmental degradation. Furthermore, thermal decomposition of sulfur-containing organics yields sulfur dioxide (

    
    ) and nitrogen oxides (
    
    
    
    ), necessitating specialized incineration[1].
  • The Primary Amine: The

    
     group makes the compound a weak base. If mixed with strong acids in a generic waste carboy, it can trigger an exothermic neutralization reaction, potentially leading to pressure buildup and aerosolization of the toxic compound.
    
  • Physical State: As a solid powder, it poses a distinct inhalation hazard (STOT SE 3) and a risk of dust explosions if dispersed in the air near an ignition source[2].

Quantitative Hazard & Waste Segregation Matrix

Table 1: Operational parameters and waste segregation logic for 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one.

ParameterValue / ClassificationOperational Rationale & Causality
Chemical Class Heterocyclic Amine / ThiazoleDictates disposal via EPA-regulated incineration; cannot be treated via standard municipal wastewater[3].
Aqueous Solubility Low to ModerateSpills cannot be simply "washed away" with water; requires surfactant/detergent or organic solvent for complete decontamination.
Waste Stream Category Sulfur-Containing Organic WasteMust be segregated from halogenated waste to prevent the formation of complex, highly toxic sulfonyl chlorides during incineration.
Thermal Decomposition

(est.)
Yields

,

, and

. Requires destruction at a licensed facility utilizing flue gas scrubbing[1].

Operational Workflow: Segregation & Disposal

The core philosophy of chemical disposal is segregation at the source . Mixing this compound with incompatible waste streams compromises the safety of downstream waste handlers and increases disposal costs.

DisposalWorkflow Start 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one Waste Generation Solid Solid Residues & Powders Start->Solid Liquid Liquid Solutions (Organic Solvents) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE CollectSolid Collect in Sealable Amber Glass/HDPE Solid->CollectSolid CollectLiquid Non-Halogenated Sulfur-Containing Waste Liquid->CollectLiquid CollectPPE Hazardous Waste Bags (Double-bagged) PPE->CollectPPE Storage Temporary Storage (Ventilated, <25°C) CollectSolid->Storage CollectLiquid->Storage CollectPPE->Storage Incineration Licensed Chemical Destruction (Flue Gas Scrubbing for SOx/NOx) Storage->Incineration EPA/RCRA Transport

Fig 1. Lifecycle and segregation workflow for heterocyclic amine waste destruction.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. By incorporating verification steps (e.g., pH testing, visual residue checks), you ensure the protocol has been executed successfully before moving to the next phase.

Protocol A: Routine Laboratory Waste Disposal

Purpose: To safely package and stage daily experimental waste containing the target compound.

  • Liquid Waste Segregation:

    • Action: Pour liquid reaction mixtures or solvent washes containing the compound into a designated carboy labeled "Non-Halogenated Sulfur-Containing Organic Waste."

    • Causality: Keeping halogens out of this stream prevents the formation of corrosive halogenated sulfur compounds during thermal destruction.

  • pH Verification (Self-Validation):

    • Action: Before sealing the carboy, test a drop of the waste with pH paper. Ensure the pH is between 6.0 and 8.0.

    • Causality: The amino group can react violently with highly acidic waste. If the waste is highly acidic, neutralize it carefully with a weak base (e.g., sodium bicarbonate) in a fume hood before adding it to the main carboy.

  • Solid Waste Packaging:

    • Action: Place empty reagent bottles, contaminated weigh boats, and filter papers into a heavy-duty polyethylene bag. Double-bag the waste and seal it with a zip-tie.

    • Causality: Double-bagging prevents the escape of fine, irritating dust particles during transport.

  • Terminal Destruction:

    • Action: Entrust the waste to a licensed chemical disposal company. Specify that the waste contains "Heterocyclic Amines and Sulfur."

    • Causality: This alerts the facility that the waste must undergo controlled incineration with flue gas scrubbing to capture

      
       emissions, a strict requirement under environmental protection laws[1][3].
      
Protocol B: Immediate Spill Response & Containment

Purpose: To neutralize exposure risks and prevent environmental contamination in the event of an accidental release.

  • Evacuation and PPE Donning:

    • Action: Immediately clear personnel from the immediate area. Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved), and splash goggles.

    • Causality: The primary acute hazard of this dry powder is inhalation (STOT SE 3) and mucous membrane irritation[2].

  • Source Containment (Dry Spill):

    • Action: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or a water/surfactant mix) using a spray bottle.

    • Causality: Dry sweeping aerosolizes the compound, creating an inhalation hazard and a potential combustible dust cloud. Misting agglomerates the particles.

  • Physical Removal:

    • Action: Use non-sparking tools (e.g., a plastic dustpan and squeegee) to collect the dampened material. Transfer it into a wide-mouth, high-density polyethylene (HDPE) container.

  • Chemical Decontamination (Self-Validation):

    • Action: Wash the affected surface with a strong laboratory detergent and water. Wipe the area with absorbent pads. Validation: Shine a UV light (if the compound exhibits fluorescence) or visually inspect the area to ensure no crystalline residue remains.

  • Disposal of Cleanup Materials:

    • Action: Place all absorbent pads, contaminated gloves, and the plastic dustpan into the solid hazardous waste stream as detailed in Protocol A.

Regulatory Compliance

Under Environmental Protection Agency (EPA) guidelines and international equivalents (such as the European Waste Catalogue), heterocyclic amines and sulfur-containing organics are classified as hazardous waste due to their toxicity and environmental persistence[2][3].

Never discharge 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one into the sewer system. Municipal water treatment facilities rely on biological processing (activated sludge); the biocidal tendencies of thiazole derivatives can disrupt these microbial ecosystems, leading to untreated pollutants entering natural waterways[1].

References

  • Fisher Scientific. Ethyl 2-amino-1,3-thiazole-4-carboxylate Safety Data Sheet. Serves as a structural analog for hazard classification, detailing STOT SE 3, Skin/Eye Irritation, and aquatic toxicity parameters for aminothiazoles. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Proceedings: National Workshop on Pesticide Waste Disposal (EPA/600/9-85/030). Details the regulatory framework and environmental impact of heterocyclic amine disposal and thermal destruction. Available at: [Link]

Sources

Navigating the Safe Handling of 2-amino-4H,5H,6H-cyclopenta[d]thiazol-4-one: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 2-amino-4H,5H,6H-cyclopenta[d][1][2]thiazol-4-one: A Guide to Personal Protective Equipment and Disposal

For Immediate Use: This guide provides critical safety protocols for all laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling 2-amino-4H,5H,6H-cyclopenta[d][1][2]thiazol-4-one. The following procedures are based on established best practices for handling thiazole derivatives and are designed to ensure a safe laboratory environment from receipt of the compound to its final disposal.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive risk assessment should always precede the handling of any chemical. The following table outlines the minimum PPE requirements for handling 2-amino-4H,5H,6H-cyclopenta[d][1][2]thiazol-4-one in various laboratory settings.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Inspection Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required for sealed containers
Weighing and Aliquoting (Solid) Chemical splash goggles[3]Nitrile gloves[3]Laboratory coat[3]N95 or N100 respirator in a chemical fume hood[3]
Solution Preparation and Handling Chemical splash goggles and face shield[3]Nitrile or neoprene gloves[3]Chemical-resistant lab coat[3]Work in a certified chemical fume hood[3]
Waste Disposal Chemical splash goggles[3]Nitrile gloves[3]Laboratory coat[3]Not generally required if handling sealed waste containers[3]

A Scientist's Guide to PPE Selection and Use: A Procedural Workflow

The proper selection and use of PPE is a dynamic process that depends on the specific task being performed. The following workflow provides a logical progression for ensuring maximum protection.

PPE_Workflowcluster_prepPreparation and Assessmentcluster_selectionPPE Selectioncluster_procedureOperational ProtocolAssess TaskAssess the specific handling task(e.g., weighing, solution prep)Review SDSReview Safety Data Sheet (SDS)of analogous compoundsAssess Task->Review SDSSelect Eye/FaceSelect appropriate eye and face protection(Goggles/Face Shield)Review SDS->Select Eye/FaceSelect GlovesSelect chemical-resistant gloves(Nitrile/Neoprene)Review SDS->Select GlovesSelect BodySelect appropriate body protection(Lab Coat)Review SDS->Select BodySelect RespiratoryDetermine need for respiratory protection(Fume Hood/Respirator)Review SDS->Select RespiratoryDon PPEDon PPE correctlySelect Eye/Face->Don PPESelect Gloves->Don PPESelect Body->Don PPESelect Respiratory->Don PPEPerform TaskPerform the experimental taskDon PPE->Perform TaskDoff PPEDoff PPE correctly to avoid contaminationPerform Task->Doff PPEDispose PPEDispose of used PPE in designated wasteDoff PPE->Dispose PPE

Caption: A step-by-step workflow for the selection and use of Personal Protective Equipment (PPE).

Step-by-Step Handling and Disposal Procedures

Adherence to a strict operational protocol is paramount for minimizing risk and ensuring a safe working environment.

Receiving and Storing the Compound
  • Visual Inspection: Upon receipt, visually inspect the package for any signs of damage or leaks.[3]

  • Wear Initial PPE: Before handling the container, don a lab coat, safety glasses, and nitrile gloves.[3]

  • Verify Labeling: Confirm that the container is clearly labeled with the chemical name and any available hazard information.[3]

  • Secure Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.[2]

Weighing and Solution Preparation
  • Work in a Controlled Environment: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.[4]

  • Don Full PPE: Wear chemical splash goggles, a lab coat, and nitrile gloves. For weighing the solid, an N95 or N100 respirator is required to prevent inhalation of dust or aerosols.[3]

  • Careful Handling: Avoid generating dust when handling the solid. Use appropriate tools for weighing and transferring the compound.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If there is a significant splash hazard, a face shield should be worn over safety goggles.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately evacuate the area and alert your supervisor and institutional safety officer.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[3]

  • Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[3]

  • Collect and Dispose: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[2]

Disposal Plan: A Commitment to Environmental Safety

Proper disposal of 2-amino-4H,5H,6H-cyclopenta[d][1][2]thiazol-4-one and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Follow Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.

  • Do Not Dispose in General Waste: Under no circumstances should this compound or its containers be disposed of in the general waste or down the drain.[5]

This guide is intended to provide a foundation for the safe handling of 2-amino-4H,5H,6H-cyclopenta[d][1][2]thiazol-4-one. It is not a substitute for a thorough risk assessment and a comprehensive understanding of your institution's safety protocols. By prioritizing safety and adhering to these guidelines, you contribute to a secure and productive research environment.

References

  • BenchChem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • BenchChem. Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
  • CAMEO Chemicals - NOAA. 2-AMINOTHIAZOLE.
  • Enamine.
  • Chemicea.
  • Enamine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.